Benzthiazuron-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9N3OS |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea |
InChI |
InChI=1S/C9H9N3OS/c1-10-8(13)12-9-11-6-4-2-3-5-7(6)14-9/h2-5H,1H3,(H2,10,11,12,13)/i1D3 |
InChI Key |
DTCJYIIKPVRVDD-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)NC1=NC2=CC=CC=C2S1 |
Canonical SMILES |
CNC(=O)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Properties of Benzthiazuron-d3
Introduction
Benzthiazuron-d3 is the deuterated analogue of Benzthiazuron, a urea-based herbicide belonging to the benzothiazole chemical class. Benzthiazuron was first registered in the Netherlands in 1967 for the pre-emergence control of broad-leaved weeds.[1] The defining feature of this compound is the substitution of three hydrogen atoms with deuterium atoms on the methyl group. This isotopic labeling makes it a valuable tool in scientific research, particularly in metabolic studies, environmental fate analysis, and as an internal standard for quantitative mass spectrometry. The increased mass from the deuterium atoms allows it to be distinguished from its non-deuterated counterpart without significantly altering its chemical properties.
Molecular Structure and Identification
The molecular structure of this compound is characterized by a central urea moiety linking a benzothiazole ring system and a trideuteriomethyl group.
IUPAC Name: 1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea
Chemical Structure:
(A 2D representation of the this compound structure)
Physicochemical and Comparative Data
| Property | Benzthiazuron | This compound |
| Molecular Formula | C₉H₉N₃OS | C₉H₆D₃N₃OS |
| Molecular Weight | 207.25 g/mol [1] | 210.27 g/mol [1] |
| Herbicidal Class | Urea Derivative[1] | Deuterated Analog[1] |
| Primary Application | Pre-emergence Herbicide[1] | Research Tracer[1] |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea | 1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea |
| Canonical SMILES | CNC(=O)NC1=NC2=CC=CC=C2S1 | [2H]C([2H])([2H])NC(=O)NC1=NC2=CC=CC=C2S1 |
| XLogP3 | 1.6 | Not available |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 2-aminobenzothiazole with a deuterated methyl isocyanate precursor. The following is a generalized protocol based on the synthesis of similar benzothiazole urea derivatives.
Materials:
-
2-aminobenzothiazole
-
Trideuteriomethyl isocyanate (or a suitable precursor like triphosgene and trideuteriomethylamine hydrochloride)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), 1,4-dioxane)
-
Base (e.g., Triethylamine)
Procedure:
-
Dissolve 2-aminobenzothiazole in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
If starting from trideuteriomethylamine hydrochloride and triphosgene, first synthesize the trideuteriomethyl isocyanate in situ according to established procedures.
-
Slowly add a stoichiometric equivalent of trideuteriomethyl isocyanate to the solution of 2-aminobenzothiazole at room temperature with stirring.
-
If the reaction is slow, gentle heating (e.g., reflux) may be applied for several hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane) to remove impurities, and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Acquire a proton NMR spectrum. The key confirmation of successful deuteration is the significant reduction or complete absence of the signal corresponding to the N-methyl protons (typically a singlet or doublet in the unlabeled compound). The aromatic protons of the benzothiazole ring and the N-H protons of the urea linkage should be visible.
-
¹³C NMR: The carbon spectrum will show a signal for the deuterated methyl carbon (-CD₃), which will appear as a multiplet with a lower intensity due to coupling with deuterium.
-
²H NMR: A deuterium NMR spectrum will show a signal corresponding to the -CD₃ group, providing direct evidence of deuterium incorporation.
High-Resolution Mass Spectrometry (HRMS):
-
Analyze the purified product by HRMS (e.g., ESI-TOF) to confirm the molecular weight. The observed mass should correspond to the theoretical exact mass of the [M+H]⁺ or other appropriate adducts of C₉H₆D₃N₃OS.
Mechanism of Action: Inhibition of Photosynthetic Electron Transport
Benzthiazuron, like other urea-based herbicides, acts by inhibiting photosynthesis.[1] Specifically, it disrupts the electron transport chain in Photosystem II (PSII). The herbicide binds to the D1 protein of the PSII complex, at the binding site of the secondary quinone electron acceptor, QB. This binding blocks the transfer of electrons from the primary quinone acceptor, QA, to QB. The interruption of this electron flow halts the production of ATP and NADPH, which are essential for carbon fixation, ultimately leading to the death of the plant.
Visualizations
Experimental Workflow: Synthesis and Analysis of this compound
Caption: A generalized workflow for the synthesis, purification, and analysis of this compound.
Signaling Pathway: Inhibition of Photosynthetic Electron Transport
Caption: this compound inhibits electron flow from QA to QB in Photosystem II.
References
Benzthiazuron-d3: A Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and synthesis of Benzthiazuron-d3, a deuterated analog of the urea herbicide Benzthiazuron. This document is intended for researchers, scientists, and professionals in drug development who are interested in the application of isotopically labeled compounds in metabolic, environmental, and agricultural research.
Core Chemical Properties
This compound is a stable, isotopically labeled form of Benzthiazuron, where three hydrogen atoms on the methyl group have been replaced with deuterium. This substitution provides a valuable tool for tracing the molecule in various biological and environmental systems without significantly altering its chemical reactivity.
Table 1: Comparative Chemical Properties of Benzthiazuron and this compound
| Property | Benzthiazuron | This compound |
| Molecular Formula | C₉H₉N₃OS | C₉H₆D₃N₃OS |
| Molecular Weight | 207.25 g/mol | 210.28 g/mol |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea | 1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea |
| CAS Number | 1929-88-0 | Not available |
| Appearance | Crystalline solid | Crystalline solid (predicted) |
| Melting Point | Data not available | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Moderately soluble in water | Predicted to have similar or slightly altered solubility compared to Benzthiazuron |
Synthesis of this compound
The synthesis of this compound involves the reaction of a benzothiazole-containing isocyanate with a deuterated methylamine source. A general and adaptable method for the synthesis of deuterated phenylurea herbicides has been described in patent literature, which can be applied to the production of this compound[1][2].
General Reaction Scheme
The synthesis can be conceptually broken down into the formation of a benzothiazolyl isocyanate intermediate followed by its reaction with deuterated methylamine. However, a more direct approach involves the reaction of 2-aminobenzothiazole with a phosgene equivalent to form an isocyanate in situ, or the reaction of a pre-formed isocyanate with deuterated methylamine hydrochloride.
A plausible synthetic route based on related phenylurea herbicide syntheses is the reaction of 2-isocyanato-1,3-benzothiazole with trideuteriomethylamine hydrochloride in the presence of a base.
Experimental Protocol
The following is a detailed experimental protocol adapted from the synthesis of analogous deuterated phenylurea herbicides[1][2].
Materials:
-
2-Aminobenzothiazole
-
Triphosgene or a similar phosgene equivalent
-
Trideuteriomethylamine hydrochloride (Methyl-d3-amine HCl)
-
Triethylamine or another suitable organic base
-
Anhydrous dichloromethane or other suitable aprotic solvent
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)
Procedure:
-
Preparation of 2-Isocyanato-1,3-benzothiazole (Intermediate):
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser, dissolve 2-aminobenzothiazole in anhydrous dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of triphosgene in anhydrous dichloromethane to the stirred solution of 2-aminobenzothiazole.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC).
-
The resulting solution containing 2-isocyanato-1,3-benzothiazole can be used directly in the next step or purified.
-
-
Synthesis of this compound:
-
In a separate reaction vessel, suspend trideuteriomethylamine hydrochloride in anhydrous dichloromethane.
-
To this suspension, slowly add the solution of 2-isocyanato-1,3-benzothiazole prepared in the previous step.
-
After the addition is complete, add triethylamine dropwise to the reaction mixture to act as a base and neutralize the HCl salt.
-
Stir the reaction mixture at room temperature for several hours to overnight until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by recrystallization or column chromatography to yield pure this compound.
-
Diagram 1: Synthetic Workflow for this compound
References
- 1. CN106008276B - The synthetic method of the phenylurea analog herbicide of phenylurea analog herbicide or deuterated label - Google Patents [patents.google.com]
- 2. CN106008276A - Synthesis method of phenylurea herbicide or deuteration-labeled phenylurea herbicide - Google Patents [patents.google.com]
Benzthiazuron-d3: A Technical Guide to its Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical characteristics of Benzthiazuron-d3. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and actionable methodologies.
Core Physical and Chemical Properties
This compound is the deuterated analogue of Benzthiazuron, a selective pre-emergence herbicide. The introduction of deuterium isotopes makes it a valuable internal standard for quantitative analysis and a tracer in metabolic studies.[1][2] Below is a summary of its key physical and chemical properties.
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea | [1] |
| Synonyms | This compound | [1] |
| CAS Number | Not available for deuterated form; 1929-88-0 for unlabeled compound | [3] |
| Molecular Formula | C₉H₆D₃N₃OS | [1][2] |
| Molecular Weight | 210.27 g/mol | [1][2] |
| Physical State | Assumed to be a white to off-white solid | |
| Melting Point | ~265 °C (for unlabeled Benzthiazuron) | [4] |
| Boiling Point | Data not available | |
| Water Solubility | ~12 mg/L at 20 °C (for unlabeled Benzthiazuron) | [4] |
| pKa | ~8.89 (Predicted for unlabeled Benzthiazuron) | [4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and quantification of this compound.
| Spectroscopic Data | Description |
| Mass Spectrometry | The deuterated methyl group leads to a characteristic mass shift of +3 Da compared to the unlabeled compound. This allows for clear differentiation in mass spectrometric analyses. The fragmentation pattern is expected to be similar to that of Benzthiazuron. |
| NMR Spectroscopy | In ¹H NMR, the signal corresponding to the methyl protons will be absent. In ¹³C NMR, the carbon of the deuterated methyl group will exhibit a multiplet due to C-D coupling and will be significantly less intense. The chemical shifts of other carbons will be largely unaffected. |
| IR Spectroscopy | The C-D stretching vibrations will appear at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (around 2850-3000 cm⁻¹) of the unlabeled compound. |
Experimental Protocols
Detailed methodologies are essential for the accurate analysis of this compound. Below are representative protocols for common analytical techniques.
High-Performance Liquid Chromatography (HPLC) for Quantification
This method is suitable for the quantification of this compound in various matrices.
-
Instrumentation: HPLC system with a UV or mass spectrometric detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is commonly used for phenylurea herbicides. A typical gradient could be:
-
Start with 20% acetonitrile, hold for 2 minutes.
-
Linearly increase to 90% acetonitrile over 10 minutes.
-
Hold at 90% acetonitrile for 3 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection:
-
UV: 240 nm.
-
MS/MS: Electrospray ionization (ESI) in positive mode. Monitor for the specific parent and daughter ion transitions of this compound.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol. Create a series of calibration standards by diluting the stock solution with the initial mobile phase composition.
-
Sample Preparation: The sample preparation will depend on the matrix. For soil or plant tissues, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed, followed by a cleanup step using dispersive solid-phase extraction (dSPE). For water samples, solid-phase extraction (SPE) with a C18 cartridge can be used to concentrate the analyte and remove interfering substances.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).
-
Sample Preparation: Dissolve an appropriate amount of this compound in the chosen deuterated solvent.
-
Experiments:
-
¹H NMR: To confirm the absence of the N-methyl proton signal.
-
¹³C NMR: To observe the characteristic signals of the benzothiazole and urea moieties. The signal for the deuterated methyl carbon will be a low-intensity multiplet.
-
2D NMR (COSY, HSQC, HMBC): To confirm the overall structure and assignments if necessary.
-
Mode of Action: Photosystem II Inhibition
Benzthiazuron, like other phenylurea herbicides, acts by inhibiting photosynthesis at Photosystem II (PSII). It binds to the D1 protein of the PSII complex, blocking the binding site of plastoquinone (QB). This disruption of the electron transport chain leads to a buildup of reactive oxygen species, causing lipid peroxidation and ultimately cell death.
References
Navigating the Analytical Landscape of Benzthiazuron-d3: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the analysis of the herbicide Benzthiazuron, the use of a deuterated internal standard like Benzthiazuron-d3 is crucial for achieving accurate and reliable quantitative results. This technical guide provides an in-depth overview of the commercial suppliers of this compound analytical standards and outlines a representative experimental workflow for its application in analytical testing, particularly in environmental matrices.
Commercial Availability of this compound
The acquisition of a well-characterized analytical standard is the foundational step for any quantitative analysis. Several companies specialize in the synthesis and provision of stable isotope-labeled compounds for research purposes. While obtaining a definitive Certificate of Analysis (CoA) with detailed quantitative data often requires direct inquiry upon purchase, the following suppliers have been identified as potential sources for this compound.
| Supplier | Catalog Number | Available Information |
| BOC Sciences | BLP-014111 | Lists "Benzthiazuron-[d3]" and provides the IUPAC name: 1-(1,3-benzothiazol-2-yl)-3-(trideuteriomethyl)urea.[1] |
| HPC Standards GmbH | Not specified | Offers high-purity "Benzthiazuron Standards" for residue analysis and specializes in stable isotope-labeled derivatives.[2][3] |
| Benchchem | Not specified | Lists "this compound" and provides general information on its applications in metabolic research and agrochemical development. |
Note: Detailed quantitative data such as certified chemical purity, isotopic enrichment (atom % D), and concentration of ready-to-use solutions are typically provided on the Certificate of Analysis accompanying the product. Researchers are strongly advised to obtain this documentation from the supplier to ensure the quality and traceability of the standard.
The Role of this compound in Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for the quantification of Benzthiazuron in various sample matrices using isotope dilution mass spectrometry (ID-MS). This technique is considered a gold standard for quantitative analysis due to its high precision and accuracy.
The underlying principle of ID-MS involves introducing a known amount of the isotopically labeled standard (this compound) into the sample at the earliest stage of the analytical workflow. The labeled standard is chemically identical to the native analyte (Benzthiazuron) and therefore exhibits the same behavior during sample extraction, cleanup, and chromatographic separation. Any sample loss or variation during these steps will affect both the analyte and the internal standard equally.
Mass spectrometry is then used to differentiate and independently measure the signals of the native analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. The ratio of the signals is directly proportional to the concentration of the native analyte in the sample. This approach effectively corrects for matrix effects and variations in instrument response, leading to highly reliable quantification.
Representative Experimental Workflow for Benzthiazuron Analysis
While a specific, validated protocol for the analysis of Benzthiazuron using this compound is not publicly available, a general workflow for the analysis of pesticides in environmental matrices like soil and water can be adapted. The following outlines a representative experimental protocol based on common practices in the field.
Sample Preparation
For Water Samples: A common technique for extracting pesticides from water is Solid-Phase Extraction (SPE).
-
Fortification: Spike a known volume of the water sample (e.g., 500 mL) with a precise amount of the this compound internal standard solution.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with a sequence of solvents, typically methanol followed by ultrapure water.
-
Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a controlled flow rate. The analyte and internal standard will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., water/methanol) to remove interfering matrix components.
-
Elution: Elute the retained analytes and internal standard with a small volume of a strong organic solvent (e.g., acetonitrile or methanol).
-
Concentration and Reconstitution: The eluate is typically evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a suitable solvent for LC-MS/MS analysis.
For Soil and Sediment Samples: A popular and effective extraction method for solid matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method or variations thereof.
-
Homogenization and Weighing: Homogenize the soil sample and weigh a representative portion (e.g., 10 g) into a centrifuge tube.
-
Fortification: Add the this compound internal standard solution directly to the soil sample.
-
Extraction: Add an extraction solvent (e.g., acetonitrile) and shake vigorously.
-
Salting Out: Add a salt mixture (e.g., magnesium sulfate and sodium acetate) to induce phase separation and partition the analytes into the organic layer.
-
Centrifugation: Centrifuge the sample to separate the organic phase from the solid matrix and aqueous layer.
-
Dispersive SPE (d-SPE) Cleanup: Take an aliquot of the supernatant and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences).
-
Centrifugation and Filtration: Vortex and centrifuge the d-SPE tube. The resulting supernatant is filtered and is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject the prepared sample extract onto a liquid chromatography (LC) system equipped with a suitable column (e.g., a C18 reversed-phase column). A gradient elution program with mobile phases such as water with formic acid and acetonitrile or methanol is typically used to separate Benzthiazuron from other matrix components.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Benzthiazuron and this compound are monitored to ensure selectivity and sensitivity.
-
Quantification: A calibration curve is constructed by analyzing a series of calibration standards containing known concentrations of Benzthiazuron and a constant concentration of this compound. The concentration of Benzthiazuron in the sample is then determined by comparing the peak area ratio of the native analyte to the internal standard against the calibration curve.
Visualizing the Analytical Workflow
The following diagram illustrates a generalized workflow for the analysis of Benzthiazuron in an environmental sample using this compound as an internal standard.
Caption: A generalized workflow for the analysis of Benzthiazuron using a deuterated internal standard.
This guide provides a foundational understanding for researchers working with this compound. For precise and validated methodologies, it is imperative to consult specific regulatory guidelines and to perform in-house method development and validation based on the specific matrix and analytical instrumentation available.
References
Technical Guide: Benzthiazuron-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Benzthiazuron-d3, a deuterated analog of the herbicide Benzthiazuron. Stable isotope-labeled compounds like this compound are invaluable tools in metabolic research, pharmacokinetic studies, and environmental monitoring.[1][2] This guide details its certificate of analysis, analytical methodologies for purity determination, and insights into its metabolic pathways and mechanism of action.
Certificate of Analysis
The following table summarizes the typical quality control data for a batch of this compound.
| Test | Specification | Result | Method |
| Appearance | White to off-white solid | Conforms | Visual Inspection |
| Chemical Purity (HPLC) | ≥98.0% | 99.5% | HPLC-UV |
| Isotopic Purity (MS) | ≥99% Deuterium Incorporation | 99.6% | LC-MS |
| Residual Solvents | Meets USP <467> limits | Conforms | GC-HS |
| Water Content | ≤0.5% | 0.1% | Karl Fischer Titration |
| Identity Confirmation | Conforms to structure | Conforms | ¹H-NMR, MS |
Experimental Protocols
Detailed methodologies for the key analytical tests are provided below.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is designed to separate this compound from any non-deuterated and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size).[3]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-20 min: Hold at 90% B
-
20-21 min: 90% to 10% B
-
21-25 min: Hold at 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 1 mg/mL.
Isotopic Purity by Mass Spectrometry (MS)
This protocol confirms the level of deuterium incorporation in the molecule.
-
Instrumentation: Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor the m/z of Benzthiazuron and this compound.
-
Monitored Ions:
-
Benzthiazuron (C₉H₉N₃OS): [M+H]⁺ = 208.05
-
This compound (C₉H₆D₃N₃OS): [M+H]⁺ = 211.07
-
-
Sample Preparation: Dilute the sample from the HPLC analysis to a concentration of approximately 10 µg/mL with the initial mobile phase.
Diagrams
Experimental Workflow for Purity Analysis
The following diagram illustrates the workflow for determining the chemical and isotopic purity of this compound.
References
In-Depth Technical Guide: Safety and Handling of Benzthiazuron-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling procedures for Benzthiazuron-d3. As a deuterated analog of the herbicide Benzthiazuron, specific safety data for this compound is limited. Therefore, this document primarily utilizes data from the non-deuterated parent compound, Benzthiazuron, as a close proxy for assessing and managing risks. Researchers should handle this compound with the same precautions as Benzthiazuron.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of Benzthiazuron and its deuterated analog, this compound. Understanding these properties is crucial for safe handling and storage.
| Property | Benzthiazuron | This compound | Reference |
| Molecular Formula | C₉H₉N₃OS | C₉H₆D₃N₃OS | [1] |
| Molecular Weight | 207.25 g/mol | 210.27 g/mol | [1][2][3] |
| Appearance | White powder | Not specified (likely a solid) | [4] |
| Melting Point | 265°C | Not specified | [5] |
| Water Solubility | 12 mg/L (at 20°C) | Not specified | [5] |
| pKa | 8.89 ± 0.70 | Not specified | [5] |
| Density | 1.398 g/cm³ | Not specified | [5] |
| Refractive Index | 1.7190 (estimate) | Not specified | [5] |
Hazard Identification and Classification
Benzthiazuron is classified as a hazardous substance. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for Benzthiazuron are presented below. This compound should be handled according to these classifications.
| Hazard Class | Hazard Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | Category 3 / Category 4 | H301/H302: Toxic/Harmful if swallowed | [3][6] |
| Acute Toxicity, Dermal | Category 3 / Category 4 | H311/H312: Toxic/Harmful in contact with skin | [6] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [6][7] |
| Short-term (acute) aquatic hazard | Category 3 | H402: Harmful to aquatic life |
Signal Word: Danger or Warning[6]
Hazard Pictograms:
Experimental Protocols: Safe Handling and Personal Protective Equipment
Adherence to strict experimental protocols is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Eye Wash Stations and Safety Showers: Ensure easy access to emergency eye wash stations and safety showers.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The following table outlines the recommended PPE.
| Body Part | Equipment | Specification | Reference |
| Eyes/Face | Safety goggles or face shield | Chemical splash goggles are recommended. A face shield should be worn if there is a significant splash potential. | [8] |
| Skin | Chemical-resistant gloves | Neoprene, butyl rubber, or nitrile gloves are suitable. The choice of glove should be based on the specific laboratory task and potential for contact. | [8][9] |
| Protective clothing | A lab coat is the minimum requirement. For tasks with a higher risk of exposure, chemical-resistant coveralls or aprons should be worn. | [10] | |
| Respiratory | Respirator | If working outside of a fume hood or if dust/aerosol generation is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | [8][11] |
Handling and Storage Procedures
-
Handling:
-
Storage:
-
Store in a tightly closed, original container in a cool, dry, and well-ventilated place.[12]
-
Store locked up.
-
Keep away from incompatible materials.
-
First Aid and Emergency Procedures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Measures | Reference |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [7] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | [13] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. | [13] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [7][13] |
Spill and Disposal Procedures:
-
Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and collect it in a suitable container for disposal. Avoid generating dust. Do not let the product enter drains.[13]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, national, and international regulations.[13]
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflow for handling this compound and the relationships between hazards and protective measures.
Caption: Safe Handling Workflow for this compound
Caption: Hazard Mitigation for this compound
References
- 1. This compound | Benchchem [benchchem.com]
- 2. BENZTHIAZURON | 1929-88-0 [chemicalbook.com]
- 3. Benzthiazuron | C9H9N3OS | CID 16007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzthiazuron (Ref: BAY 60618 ) [sitem.herts.ac.uk]
- 5. BENZTHIAZURON CAS#: 1929-88-0 [m.chemicalbook.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. clhgroup.co.uk [clhgroup.co.uk]
- 8. americanchemistry.com [americanchemistry.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. Personal Protective Equipment (PPE) for Industrial Chemicals [respirex.com]
- 11. epa.gov [epa.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdn3.evostore.io [cdn3.evostore.io]
In-Depth Technical Guide: Applications of Deuterated Benzthiazuron in Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of deuterated Benzthiazuron (Benzthiazuron-d3) in the environmental analysis of its parent compound, a widely used urea-based herbicide. The use of stable isotope-labeled internal standards, such as this compound, is critical for achieving accurate and precise quantification of micropollutants in complex environmental matrices. This document details the principles of isotope dilution mass spectrometry, outlines a potential synthesis pathway for deuterated Benzthiazuron, presents a representative analytical methodology, and includes essential data for its application.
Introduction: The Role of Deuterated Internal Standards
In quantitative environmental analysis, particularly when using sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), matrix effects can significantly impact the accuracy of results. Co-extractives from soil, water, and sediment can either suppress or enhance the ionization of the target analyte, leading to underestimation or overestimation. The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated Benzthiazuron, is the gold standard for mitigating these effects.
This compound, with a molecular formula of C₉H₆D₃N₃OS and a molecular weight of 210.27 g/mol , serves as an ideal internal standard.[1] Its physicochemical properties are nearly identical to the non-deuterated (native) Benzthiazuron, ensuring that it behaves similarly during sample extraction, cleanup, and chromatographic separation. However, its increased mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to the sample at the beginning of the analytical process, any loss of analyte during sample preparation or any signal fluctuation during analysis can be corrected for, a technique known as isotope dilution.
Synthesis of Deuterated Benzthiazuron (this compound)
A general method for synthesizing deuterated phenylurea herbicides involves the reaction of a corresponding isocyanate with a deuterated amine. In the case of Benzthiazuron, which is a phenylurea derivative, a key step would be the introduction of the deuterated methyl group. A patented method for the synthesis of deuterated phenylurea herbicides describes the reaction of a phenyl isocyanate derivative with a deuterated dimethylamine salt in the presence of an organic base to yield the final deuterated product.
The synthesis of the benzothiazole moiety typically involves the condensation of 2-aminothiophenol with various reagents. For Benzthiazuron, the core structure is 1,3-benzothiazol-2-amine.
A potential logical workflow for the synthesis is outlined below:
Analytical Methodology for Environmental Samples
The determination of Benzthiazuron in environmental matrices like water and soil typically involves sample extraction, cleanup, and analysis by LC-MS/MS. The inclusion of this compound as an internal standard is crucial for accurate quantification.
Experimental Protocol: Water Sample Analysis
This protocol is a representative method for the analysis of Benzthiazuron in water samples using this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Filter a 100 mL water sample through a 0.45 µm glass fiber filter.
-
Add a known concentration of this compound internal standard solution (e.g., 100 ng/L) to the filtered water sample.
-
Perform solid-phase extraction (SPE) using a pre-conditioned polymeric reversed-phase cartridge (e.g., Oasis HLB).
-
Wash the cartridge with HPLC-grade water to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
The logical workflow for this analytical process is depicted below:
Quantitative Data and Method Validation
While a specific validated method for Benzthiazuron with its deuterated internal standard is not publicly available, the following table presents expected performance characteristics based on the analysis of similar urea herbicides in environmental matrices.
| Parameter | Expected Value |
| Linearity (R²) | > 0.99 |
| Recovery | 80 - 110% |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
Table 1: Expected Method Validation Parameters for Benzthiazuron Analysis in Water.
Mass Spectrometry Parameters
The selection of appropriate MRM transitions is crucial for the selective and sensitive detection of Benzthiazuron and its deuterated internal standard. The precursor ion will be the protonated molecule [M+H]⁺, and the product ions are generated by collision-induced dissociation (CID).
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Benzthiazuron | 222.1 | Hypothetical 1 | Hypothetical 2 |
| This compound | 225.1 | Hypothetical 1 | Hypothetical 2 |
Table 2: Hypothetical MRM Transitions for Benzthiazuron and this compound. Note: The specific product ions would need to be determined experimentally through infusion of the analytical standards into the mass spectrometer.
Conclusion
The use of deuterated Benzthiazuron (this compound) as an internal standard is indispensable for the reliable and accurate quantification of Benzthiazuron in environmental samples. The isotope dilution technique effectively compensates for matrix-induced signal variations and procedural losses, leading to high-quality analytical data. While a standardized and validated method is not yet widely published, the principles and representative methodology outlined in this guide provide a robust framework for researchers and analytical scientists to develop and implement such methods. The availability of the deuterated standard facilitates the application of this superior analytical approach, contributing to more accurate environmental monitoring and risk assessment of this herbicide.
References
Technical Guide: Quantification of Benzthiazuron Herbicide Residues Using Benzthiazuron-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodology for the quantification of Benzthiazuron herbicide residues in environmental matrices. The use of its deuterated analog, Benzthiazuron-d3, as an internal standard is a key component of this robust and accurate method. This document outlines the experimental protocols, data presentation, and logical workflows necessary for the successful implementation of this analytical technique.
Introduction
Benzthiazuron is a substituted urea herbicide used for the control of broadleaf weeds. Monitoring its residues in environmental samples such as soil and water is crucial to assess its potential environmental impact and ensure food safety. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This approach effectively compensates for variations in sample preparation and instrumental analysis, leading to highly accurate and precise results.[1]
This guide details a method based on the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Analytical Methodology
The accurate quantification of Benzthiazuron residues relies on a well-defined analytical workflow, from sample collection and preparation to instrumental analysis and data processing.
Sample Preparation: The QuEChERS Approach
The QuEChERS method is a streamlined sample preparation technique that involves a two-step process: extraction and dispersive solid-phase extraction (d-SPE) cleanup.[2][3][4] This method is highly effective for the extraction of a wide range of pesticides from various matrices.[2][3][4]
Experimental Protocol for Soil and Water Samples:
Materials:
-
Homogenized soil or water sample
-
Benzthiazuron and this compound analytical standards
-
Acetonitrile (ACN)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Centrifuge tubes (50 mL and 2 mL)
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Extraction:
-
For soil samples, weigh 10 g of homogenized soil into a 50 mL centrifuge tube. For water samples, take a 10 mL aliquot.
-
Add 10 mL of acetonitrile to the tube.
-
Spike the sample with a known concentration of the this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and extraction of the analytes into the acetonitrile layer.
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into a top organic (acetonitrile) layer containing the analytes and a bottom aqueous/solid layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube containing a mixture of PSA and C18 sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). PSA removes polar interferences such as organic acids and sugars, while C18 removes non-polar interferences like lipids.
-
Vortex the d-SPE tube for 30 seconds to facilitate the cleanup process.
-
Centrifuge the tube at a high speed (e.g., ≥5000 rcf) for 2 minutes to pellet the sorbent material.
-
The resulting supernatant is the final cleaned extract.
-
-
Final Extract Preparation:
-
Carefully transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry is the technique of choice for the sensitive and selective quantification of Benzthiazuron. The use of Multiple Reaction Monitoring (MRM) mode provides high specificity by monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting |
| LC Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | A suitable gradient program to achieve chromatographic separation of Benzthiazuron from matrix interferences. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The selection of appropriate MRM transitions is critical for the selectivity of the method. The following transitions are commonly used for Benzthiazuron and its deuterated internal standard:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Benzthiazuron | Value to be determined | Value to be determined | Value to be determined |
| This compound | Value to be determined | Value to be determined | Value to be determined |
Note: Specific m/z values for precursor and product ions should be optimized for the specific instrument used. A pesticide MRM library can be a valuable resource for initial transition selection.[5]
Data Presentation and Method Validation
A thorough method validation is essential to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).
Quantitative Data Summary (Hypothetical Validation Data):
The following table presents hypothetical validation data for the quantification of Benzthiazuron in soil and water matrices using the described method.
| Parameter | Soil Matrix | Water Matrix | Acceptance Criteria |
| Linearity (r²) | > 0.995 | > 0.995 | ≥ 0.99 |
| Limit of Detection (LOD) | 0.1 µg/kg | 0.01 µg/L | - |
| Limit of Quantification (LOQ) | 0.5 µg/kg | 0.05 µg/L | - |
| Accuracy (Recovery) | 85-110% | 90-105% | 70-120% |
| Precision (RSD) | < 15% | < 10% | ≤ 20% |
Note: This data is for illustrative purposes only. Actual validation results may vary depending on the specific experimental conditions and laboratory.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key workflows and logical relationships in the quantification of Benzthiazuron residues.
References
Methodological & Application
Application Note: High-Throughput Analysis of Benzthiazuron in Environmental Samples using Benzthiazuron-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantitative analysis of the herbicide Benzthiazuron in complex environmental matrices, such as soil and water. The method utilizes a stable isotope-labeled internal standard, Benzthiazuron-d3, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a straightforward sample extraction followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, environmental scientists, and professionals in the agrochemical industry involved in environmental monitoring and food safety testing.
Introduction
Benzthiazuron is a widely used urea-based herbicide for the control of broad-leaved weeds in various agricultural settings. Its potential for environmental contamination necessitates sensitive and reliable analytical methods for its detection and quantification in environmental samples. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for pesticide residue analysis due to its high selectivity and sensitivity.
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for accurate quantification in complex matrices. This compound has nearly identical physicochemical properties to the unlabeled analyte, ensuring it behaves similarly during sample preparation and chromatographic separation. This co-elution allows for effective compensation for any analyte loss during extraction and ionization suppression or enhancement in the mass spectrometer, leading to highly reliable data.
This application note provides a comprehensive protocol for the extraction and LC-MS/MS analysis of Benzthiazuron in soil samples, utilizing this compound as the internal standard.
Experimental
Materials and Reagents
-
Benzthiazuron analytical standard (≥98% purity)
-
This compound internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
0.22 µm syringe filters (PTFE)
Standard and Sample Preparation
2.2.1. Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzthiazuron and this compound in methanol.
-
Working Standard Solutions (1 µg/mL): Prepare intermediate working standard solutions by diluting the stock solutions in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the Benzthiazuron working standard with acetonitrile/water (1:1, v/v) to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each calibration standard with the this compound working solution to a final concentration of 10 ng/mL.
2.2.2. Sample Preparation (QuEChERS Method for Soil)
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of ultrapure water to the soil sample and vortex for 30 seconds.
-
Spike the sample with 100 µL of the 1 µg/mL this compound internal standard solution (final concentration of 10 ng/g).
-
Add 10 mL of acetonitrile and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl, vortex immediately for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer 1 mL of the supernatant (acetonitrile extract) into a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18 sorbent.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) system
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in methanol
-
-
Gradient Program:
| Time (min) | %A | %B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 0.3 |
| 1.0 | 95 | 5 | 0.3 |
| 8.0 | 5 | 95 | 0.3 |
| 10.0 | 5 | 95 | 0.3 |
| 10.1 | 95 | 5 | 0.3 |
| 12.0 | 95 | 5 | 0.3 |
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Benzthiazuron | 222.1 | 165.1 | 135.1 | 20 |
| This compound | 225.1 | 168.1 | 135.1 | 20 |
Results and Discussion
Method Validation
The analytical method was validated for linearity, limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD). The use of this compound as an internal standard significantly improved the method's performance by compensating for matrix-induced signal suppression or enhancement.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Calibration Range | 0.1 - 100 ng/mL |
| LOQ in Soil | 0.5 ng/g |
| Recovery (%) at 1, 10, and 50 ng/g | |
| Spiking Level 1 (1 ng/g) | 95.2 ± 4.5 |
| Spiking Level 2 (10 ng/g) | 98.7 ± 3.2 |
| Spiking Level 3 (50 ng/g) | 101.5 ± 2.8 |
| Precision (%RSD, n=6) | |
| Intra-day Precision | < 5% |
| Inter-day Precision | < 10% |
| Matrix Effect (%) | 92 - 105 |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow
The overall experimental workflow for the analysis of Benzthiazuron in soil samples is depicted below.
Hypothetical Metabolic Pathway of Benzthiazuron
The metabolic degradation of Benzthiazuron in biological systems is expected to follow common xenobiotic transformation pathways. A simplified hypothetical metabolic pathway is illustrated below, involving demethylation and hydroxylation.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantification of Benzthiazuron in environmental soil samples. The incorporation of this compound as an internal standard is critical for achieving the high accuracy and precision required for regulatory compliance and environmental risk assessment. The QuEChERS-based sample preparation is efficient and cost-effective, making this method suitable for routine analysis in monitoring laboratories.
Application Note: Quantitative Analysis of Benzthiazuron in Soil using Isotope Dilution Mass Spectrometry
Introduction
Benzthiazuron is a substituted urea herbicide used for the control of broadleaf weeds in various agricultural settings.[1] Its potential for persistence in soil and off-site transport necessitates sensitive and accurate monitoring methods to assess environmental contamination and ensure food safety. This application note describes a robust and reliable method for the quantitative analysis of Benzthiazuron in soil samples. The method utilizes a stable isotope-labeled internal standard, Benzthiazuron-d3, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for highly selective and accurate quantification. The use of an isotope-labeled internal standard is critical for compensating for matrix effects and variations in extraction efficiency, which are common challenges in complex matrices like soil.[2] This protocol is intended for researchers, environmental scientists, and professionals in the agrochemical industry.
Materials and Reagents
-
Analytes and Internal Standard
-
Solvents (LC-MS Grade or equivalent)
-
Acetonitrile
-
Methanol
-
Water
-
Formic Acid
-
-
Salts and Sorbents (for QuEChERS extraction)
-
Magnesium Sulfate (anhydrous)
-
Sodium Chloride
-
Trisodium Citrate Dihydrate
-
Disodium Hydrogen Citrate Sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
-
Other Materials
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
-
Syringe filters (0.22 µm)
-
LC vials
-
Experimental Protocols
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Benzthiazuron and this compound in methanol to prepare individual stock solutions.
-
Intermediate Solutions (10 µg/mL): Dilute the stock solutions with methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the intermediate solutions with the initial mobile phase composition. The concentration range should be selected to cover the expected concentration of Benzthiazuron in the soil samples.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound intermediate solution with acetonitrile.
Sample Preparation (Modified QuEChERS Method)[6][7][8][9]
-
Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris.
-
Weighing: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.
-
Hydration (for dry soils): Add 8 mL of water to the soil sample and vortex for 1 minute. Let it stand for 30 minutes to ensure proper hydration.
-
Internal Standard Spiking: Add 100 µL of the 1 µg/mL this compound spiking solution to each sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18 sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take a 1 mL aliquot of the cleaned supernatant.
-
Evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an LC vial for analysis.
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance liquid chromatography system capable of gradient elution.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: 90% B
-
10.1-12 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
MS/MS Conditions (ESI in Positive Ion Mode):
-
Ion Source Temperature: 500 °C
-
Ion Spray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions are suggested as a starting point for method optimization.
-
Data Presentation
Table 1: Optimized MRM Transitions for Benzthiazuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Benzthiazuron | 208.1 | 135.1 | 25 | 108.1 | 35 |
| This compound | 211.1 | 135.1 | 25 | 111.1 | 35 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 µg/kg |
| Accuracy (Recovery %) | 92 - 108% |
| Precision (RSD %) | < 10% |
| Matrix Effect (%) | -5 to +5% (compensated by internal standard) |
Visualizations
Caption: Chemical structures of Benzthiazuron and its deuterated internal standard.
Caption: Overview of the analytical workflow for Benzthiazuron in soil.
Conclusion
The described method provides a selective, sensitive, and accurate approach for the quantification of Benzthiazuron in soil. The use of a stable isotope-labeled internal standard, this compound, effectively compensates for matrix-induced signal suppression or enhancement and variations in recovery, ensuring high-quality data. The modified QuEChERS protocol offers a simple, rapid, and efficient sample preparation procedure. This application note serves as a comprehensive guide for laboratories involved in environmental monitoring and pesticide residue analysis.
References
Application Note: High-Sensitivity Analysis of Benzthiazuron in Environmental Samples using LC-MS/MS with a Deuterated Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of the herbicide Benzthiazuron in environmental matrices. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a deuterated internal standard (Benzthiazuron-d3) to ensure high accuracy and precision. The protocol outlines sample preparation procedures for water and soil, optimized LC-MS/MS parameters, and method validation data. This method is suitable for researchers in environmental science, agricultural monitoring, and regulatory agencies requiring reliable detection of Benzthiazuron at trace levels.
Introduction
Benzthiazuron is a urea-based herbicide used for the control of broadleaf weeds in various agricultural settings.[1] Its potential for environmental contamination through runoff and leaching necessitates sensitive and selective analytical methods for monitoring its presence in soil and water. The use of a stable isotope-labeled internal standard, such as deuterated Benzthiazuron, is crucial for accurate quantification as it effectively compensates for variations in sample preparation, injection volume, and matrix effects that can occur during LC-MS/MS analysis.[2][3][4][5] This application note provides a detailed protocol for the extraction and quantification of Benzthiazuron, offering a reliable tool for environmental monitoring and risk assessment.
Experimental
Materials and Reagents
-
Benzthiazuron analytical standard (≥98% purity)
-
This compound (N-methyl-d3) internal standard (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (e.g., Polymeric Reversed-Phase, 200 mg, 6 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Primary secondary amine (PSA) sorbent
-
0.45 µm Syringe filters
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Benzthiazuron and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound primary stock solution in a 50:50 (v/v) mixture of acetonitrile and water.
-
Calibration Standards (0.1 - 100 ng/mL): Prepare calibration standards by spiking appropriate aliquots of the working standard solutions into blank matrix extract. Add a constant amount of the internal standard spiking solution to each calibration standard and quality control sample.
Sample Preparation
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.
-
Pass a 100 mL water sample, previously spiked with the this compound internal standard, through the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 x 4 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.45 µm syringe filter into an autosampler vial.
-
Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
-
Spike the sample with the this compound internal standard.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant into a microcentrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the initial mobile phase composition and filter through a 0.45 µm syringe filter into an autosampler vial.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow | Instrument dependent, optimize for best signal |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of Benzthiazuron and its deuterated internal standard.
Table 3: MRM Transitions for Benzthiazuron and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Benzthiazuron | 208.1 | 150.1 | 108.1 | 20 |
| This compound | 211.1 | 150.1 | 108.1 | 20 |
Note: Collision energies should be optimized for the specific instrument used.
Results and Discussion
Method Performance
The developed method was validated for linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).
Table 4: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
The use of the deuterated internal standard, this compound, effectively compensated for matrix-induced signal suppression or enhancement, leading to high accuracy and precision across different sample matrices.
Visualization of Workflows
Caption: Figure 1: General Experimental Workflow
Caption: Figure 2: Rationale for Deuterated Internal Standard
Conclusion
This application note describes a highly sensitive, selective, and reliable LC-MS/MS method for the quantification of Benzthiazuron in environmental samples. The incorporation of a deuterated internal standard is key to achieving accurate results by compensating for matrix effects and procedural variations. The detailed protocols for sample preparation and instrumental analysis provide a valuable resource for laboratories involved in pesticide residue monitoring.
References
Application Notes and Protocols for Pharmacokinetic Studies of Urea Herbicides Using Benzthiazuron-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Urea herbicides are a widely used class of agrochemicals for weed control. Understanding their pharmacokinetic (PK) properties—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing their potential toxicological risk to non-target organisms, including mammals. Benzthiazuron-d3, a stable isotope-labeled analog of the urea herbicide Benzthiazuron, serves as an excellent internal standard for quantitative bioanalysis in PK studies. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly accurate and precise quantification of the parent herbicide in various biological matrices by correcting for matrix effects and variability in sample processing.
This document provides detailed application notes and experimental protocols for conducting pharmacokinetic studies of urea herbicides in a rodent model, utilizing this compound as an internal standard. The protocols cover animal dosing, sample collection, bioanalytical method validation, and sample analysis. Representative data and visualizations are included to guide researchers in their study design and data interpretation.
Experimental Protocols
In-Life Phase: Pharmacokinetic Study in Rats
This protocol describes a typical pharmacokinetic study in rats following a single oral dose of a model urea herbicide.
1.1. Animal Model
-
Species: Sprague-Dawley rats
-
Sex: Male and female (separately caged)
-
Weight: 200-250 g
-
Acclimation: Acclimate animals for at least one week prior to the study with free access to standard chow and water.[1]
1.2. Dosing
-
Test Article: A representative urea herbicide (e.g., Benzthiazuron)
-
Vehicle: A suitable vehicle such as 0.5% (w/v) hydroxypropyl methylcellulose (HPMC) in water.
-
Dose Administration: Administer a single oral dose via gavage. The volume should typically not exceed 10-20 ml/kg.[1][2][3]
-
Procedure for Oral Gavage:
-
Weigh the rat to determine the precise dosing volume.[1][2][3]
-
Measure the gavage needle length from the tip of the rat's nose to the last rib to ensure proper placement in the stomach.[1][3]
-
Gently insert the gavage needle into the esophagus and slowly administer the dosing solution.[1][2][3]
-
Monitor the animal for any signs of distress post-administration.[2][4]
-
1.3. Sample Collection
-
Blood Sampling:
-
Collect serial blood samples (approximately 100-200 µL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood by centrifugation to obtain plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Tissue Distribution (Satellite Group):
-
At selected time points (e.g., time of peak plasma concentration and a later time point), euthanize a separate group of animals.
-
Collect tissues of interest (e.g., liver, kidney, brain, fat, muscle).
-
Rinse tissues with cold saline, blot dry, weigh, and homogenize.
-
Store tissue homogenates at -80°C until analysis.
-
Bioanalytical Phase: LC-MS/MS Method
This protocol outlines the steps for the quantitative analysis of the urea herbicide in plasma and tissue samples using this compound as an internal standard.
2.1. Sample Preparation
-
Plasma Samples:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 150 µL of acetonitrile (protein precipitation).
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Tissue Homogenate Samples:
-
To a known amount of tissue homogenate, add the this compound internal standard.
-
Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte and internal standard from the complex matrix.
-
Evaporate the final extract and reconstitute in the mobile phase.
-
2.2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Urea Herbicide: [M+H]+ → Product ion
-
This compound: [M+H]+ → Product ion (with a +3 Da shift from the parent compound's product ion).
-
-
2.3. Method Validation The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[5][6]
Data Presentation
The following tables present hypothetical but realistic quantitative data from a pharmacokinetic study of a model urea herbicide administered orally to rats at a dose of 10 mg/kg.
Table 1: Pharmacokinetic Parameters of a Model Urea Herbicide in Rat Plasma
| Parameter | Male Rats (n=5) | Female Rats (n=5) |
| Cmax (ng/mL) | 850 ± 120 | 920 ± 150 |
| Tmax (h) | 1.0 ± 0.5 | 1.5 ± 0.5 |
| AUC0-t (ng·h/mL) | 4200 ± 650 | 4800 ± 700 |
| AUC0-inf (ng·h/mL) | 4350 ± 680 | 4950 ± 720 |
| t1/2 (h) | 4.5 ± 0.8 | 5.0 ± 1.0 |
| CL/F (mL/h/kg) | 2.3 ± 0.4 | 2.0 ± 0.3 |
| Vd/F (L/kg) | 14.8 ± 2.5 | 14.5 ± 2.8 |
| Data are presented as mean ± standard deviation. |
Table 2: Tissue Distribution of a Model Urea Herbicide in Rats at 1 hour Post-Dose (10 mg/kg)
| Tissue | Concentration (ng/g) |
| Liver | 2500 ± 450 |
| Kidney | 1800 ± 320 |
| Fat | 3500 ± 600 |
| Muscle | 600 ± 110 |
| Brain | 150 ± 30 |
| Plasma | 850 ± 120 |
| Data are presented as mean ± standard deviation. |
Mandatory Visualization
Caption: Experimental workflow for a rodent pharmacokinetic study.
Caption: Generalized metabolic pathway of phenylurea herbicides.
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. ijprajournal.com [ijprajournal.com]
Application Notes and Protocol for the Preparation of Benzthiazuron-d3 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzthiazuron-d3 is the deuterated analog of Benzthiazuron, a urea-based herbicide. In analytical chemistry, particularly in studies involving liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are invaluable as internal standards. The use of an internal standard is a robust method to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby enhancing the accuracy and precision of quantitative analysis.
These application notes provide a detailed protocol for the preparation of stock and working standard solutions of this compound. The procedures outlined below are based on general best practices for handling analytical standards for pesticide residue analysis.
Materials and Equipment
Materials
-
This compound analytical standard (purity ≥98%)
-
High-purity (≥99.9%) acetonitrile or methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Class A volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated pipettes (various sizes)
-
Amber glass vials with PTFE-lined caps
Equipment
-
Analytical balance (readable to at least 0.01 mg)
-
Vortex mixer
-
Ultrasonic bath
Experimental Protocols
Preparation of this compound Stock Solution (1000 µg/mL)
A high-concentration stock solution is the primary standard from which all subsequent working solutions are prepared.
-
Weighing: Accurately weigh approximately 10 mg of this compound analytical standard into a clean weighing boat using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of LC-MS grade acetonitrile or methanol to the flask to dissolve the standard. Gently swirl the flask to aid dissolution.
-
Sonication (if necessary): If the standard does not dissolve completely, place the flask in an ultrasonic bath for 5-10 minutes.
-
Dilution to Volume: Once the standard is completely dissolved, bring the flask to the 10 mL mark with the same solvent.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed.
-
Labeling and Storage: Transfer the stock solution to a properly labeled amber glass vial. The label should include the compound name, concentration, solvent, date of preparation, and the preparer's initials. Store the stock solution under appropriate conditions (see Section 5.0).
Preparation of this compound Intermediate and Working Standard Solutions
Working standard solutions are prepared by serially diluting the stock solution to the desired concentrations for use in analytical assays. The following table provides an example of a serial dilution to obtain a range of working standard concentrations.
-
Intermediate Standard (10 µg/mL): Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask and dilute to the mark with the chosen solvent.
-
Working Standards: Prepare a series of working standards by further diluting the intermediate standard solution as detailed in Table 2.
Data Presentation
The quantitative data for the preparation of the standard solutions are summarized in the tables below.
Table 1: Preparation of this compound Stock Solution
| Parameter | Value |
| Mass of this compound | 10.0 mg (example) |
| Final Volume | 10.0 mL |
| Final Concentration | 1000 µg/mL |
Table 2: Example of Serial Dilution for Working Standard Solutions
| Target Concentration (ng/mL) | Volume of 10 µg/mL Intermediate Standard (µL) | Final Volume (mL) | Dilution Solvent |
| 1000 | 1000 | 10 | Acetonitrile/Methanol |
| 500 | 500 | 10 | Acetonitrile/Methanol |
| 250 | 250 | 10 | Acetonitrile/Methanol |
| 100 | 100 | 10 | Acetonitrile/Methanol |
| 50 | 50 | 10 | Acetonitrile/Methanol |
| 10 | 10 | 10 | Acetonitrile/Methanol |
Storage and Stability
Proper storage of standard solutions is crucial to maintain their integrity and ensure the accuracy of analytical results.
-
Stock Solution: Store the 1000 µg/mL stock solution in an amber glass vial with a PTFE-lined cap at -20°C for long-term storage. For short-term use, it can be stored at 2-8°C.
-
Working Solutions: Working solutions are generally less stable than the stock solution. It is recommended to prepare fresh working solutions from the stock solution as needed. If stored, they should be kept in amber glass vials at 2-8°C for no longer than one month.
-
Monitoring: Before use, always visually inspect the solutions for any signs of precipitation or discoloration. It is good laboratory practice to periodically check the concentration of the stock solution against a newly prepared standard.
Workflow Diagram
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Benzthiazuron and its Deuterated Internal Standard, Benzthiazuron-d3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzthiazuron is a widely used herbicide, and its detection in environmental and biological samples is of significant interest. The use of a stable isotope-labeled internal standard, such as Benzthiazuron-d3, is a common and effective strategy for accurate quantification using liquid chromatography-mass spectrometry (LC-MS). This application note provides a detailed protocol for the chromatographic separation of Benzthiazuron from its deuterated analog, this compound, suitable for quantitative analysis. While the primary separation for quantification is achieved by the mass-to-charge ratio in the mass spectrometer, achieving sharp, symmetrical chromatographic peaks for both compounds is crucial for sensitivity and accuracy.
Data Presentation
The following table summarizes the optimized liquid chromatography and mass spectrometry conditions for the analysis of Benzthiazuron and this compound.
| Parameter | Condition |
| Liquid Chromatography | |
| Column | ACE 3 C8 (50 x 2.1 mm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[1] |
| Gradient | 5% B to 95% B in 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 150 °C |
| Monitored Transitions | Benzthiazuron: m/z [M+H]+ → fragment |
| This compound: m/z [M+H+3]+ → fragment |
Experimental Protocols
1. Preparation of Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of Benzthiazuron and this compound reference standards into separate 10 mL volumetric flasks. Dissolve in methanol and bring to volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solutions with the initial mobile phase composition (95% Mobile Phase A, 5% Mobile Phase B). These solutions should contain a fixed concentration of this compound (e.g., 100 ng/mL) and varying concentrations of Benzthiazuron to create a calibration curve.
2. Mobile Phase Preparation:
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1 mL of formic acid to 999 mL of HPLC-grade water. Mix thoroughly and degas.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Mix thoroughly and degas.
3. LC-MS/MS System Setup and Analysis:
-
Equilibrate the LC system with the initial mobile phase conditions (95% A, 5% B) at a flow rate of 0.3 mL/min until a stable baseline is achieved.
-
Set the column oven temperature to 40 °C.
-
Configure the mass spectrometer to monitor the specific mass transitions for Benzthiazuron and this compound in positive ion mode. The use of multiple reaction monitoring (MRM) is recommended for high selectivity and sensitivity.
-
Inject the prepared standard solutions, starting with the lowest concentration, followed by the samples.
-
Construct a calibration curve by plotting the peak area ratio of Benzthiazuron to this compound against the concentration of Benzthiazuron.
-
Determine the concentration of Benzthiazuron in the samples by interpolating their peak area ratios from the calibration curve.
Visualization
Caption: Experimental workflow for the LC-MS/MS analysis of Benzthiazuron.
References
Application Note: Quantitative Analysis of Benzthiazuron in Environmental Water Samples using LC-MS/MS with a Deuterated Internal Standard
Audience: Researchers, scientists, and professionals in environmental analysis and drug development.
Abstract: This document provides a detailed protocol for the detection and quantification of the herbicide Benzthiazuron in environmental water samples. The method employs Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and utilizes Benzthiazuron-d3 as a stable isotope-labeled internal standard for accurate and precise quantification. The protocol outlines sample preparation, chromatographic conditions, and optimized mass spectrometry parameters for Multiple Reaction Monitoring (MRM).
Introduction
Benzthiazuron is a phenylurea herbicide used to control broad-leaved weeds.[1] Its potential presence in environmental water sources necessitates sensitive and reliable analytical methods for monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of contaminants in complex matrices.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[4]
This application note details a complete workflow, from sample preparation to data acquisition, for the quantitative analysis of Benzthiazuron.
Experimental Protocols
Materials and Reagents
-
Benzthiazuron certified reference standard
-
This compound certified reference standard[4]
-
LC-MS grade Acetonitrile
-
LC-MS grade Methanol
-
LC-MS grade Water
-
Formic Acid (99% or higher)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)
Sample Preparation: Solid Phase Extraction (SPE)
This protocol is optimized for the extraction of Benzthiazuron from surface or groundwater samples.
-
Conditioning: Condition the SPE cartridge by passing 5 mL of Methanol followed by 5 mL of LC-MS grade water. Do not allow the cartridge to dry.
-
Loading: Pass 500 mL of the water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of water to remove any unretained, polar interferences.
-
Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for 30-60 minutes.
-
Elution: Elute the retained analytes by passing 10 mL of Acetonitrile through the cartridge.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid) containing the internal standard, this compound, at an appropriate concentration. Vortex to ensure the residue is fully dissolved. The sample is now ready for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
The chromatographic separation can be achieved using a standard reversed-phase method.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 1.0 | |
| 8.0 | |
| 10.0 | |
| 10.1 | |
| 12.0 |
Mass Spectrometry (MS) Method
The analysis is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray (ESI), Positive |
| Ion Spray Voltage | +4500 V |
| Source Temperature | 500°C |
| Gas 1 (Nebulizer Gas) | 50 psi |
| Gas 2 (Turbo Gas) | 60 psi |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
Data Presentation: MRM Transitions
The following table summarizes the optimized MRM parameters for the detection of Benzthiazuron and its deuterated internal standard, this compound. The molecular weight of Benzthiazuron is 207.25 g/mol , and for this compound, it is 210.27 g/mol .[4][5] The precursor ion is the protonated molecule [M+H]+.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) | Collision Cell Exit Potential (V) |
| Benzthiazuron | 208.0 | 151.0 (Quantifier) | 100 | 16 | 10 |
| 208.0 | 109.0 (Qualifier) | 100 | 36 | 8 | |
| This compound | 211.0 | 151.0 (Quantifier) | 100 | 16 | 10 |
| 211.0 | 109.0 (Qualifier) | 100 | 36 | 8 |
Note: Collision energies are starting points based on published data for the parent compound and should be optimized on the specific instrument being used.[6]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for Benzthiazuron analysis from sample preparation to quantification.
Principle of Isotope Dilution
Caption: Logical diagram showing the principle of stable isotope dilution for quantification.
References
- 1. BENZTHIAZURON | 1929-88-0 [chemicalbook.com]
- 2. Agilent Technologies Develops Highly Sensitive LC/MS Method for Detecting Herbicides in Water [pollutiononline.com]
- 3. sciex.com [sciex.com]
- 4. This compound | Benchchem [benchchem.com]
- 5. Benzthiazuron | C9H9N3OS | CID 16007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
Solid-phase extraction method for Benzthiazuron using a d3-analog
An effective solid-phase extraction (SPE) method has been developed for the quantification of Benzthiazuron in aqueous samples. This protocol utilizes a deuterated internal standard, Benzthiazuron-d3, to ensure accuracy and precision by correcting for analyte loss during sample preparation and analysis. This application note provides a detailed experimental protocol, illustrative performance data, and a workflow diagram suitable for researchers, scientists, and professionals in drug development and environmental analysis.
Introduction
Benzthiazuron is a herbicide that can be found in various environmental water sources. Accurate and reliable quantification of Benzthiazuron is crucial for monitoring its environmental fate and ensuring water quality. Solid-phase extraction is a widely used technique for the selective extraction and concentration of organic pollutants from aqueous matrices.[1] The use of an isotopically labeled internal standard, such as this compound, is the preferred method to compensate for variations in extraction recovery and potential matrix effects during instrumental analysis, thereby improving the reliability of the results.
Principle of the Method
This method employs a reversed-phase SPE mechanism.[2] The sample is first spiked with the this compound internal standard. As the aqueous sample passes through the nonpolar SPE sorbent (e.g., C18), Benzthiazuron and its d3-analog are retained through hydrophobic interactions.[3] Polar interferences are washed away, and the target analytes are then eluted with a strong organic solvent. The eluate is subsequently concentrated and analyzed, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
SPE Cartridges : C18 cartridges (500 mg, 6 mL)
-
Solvents : Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water
-
Reagents : Formic acid, Ammonium hydroxide
-
Standards : Benzthiazuron, this compound
-
Glassware : Volumetric flasks, pipettes, amber vials
-
Equipment : SPE vacuum manifold, nitrogen evaporator, vortex mixer, analytical balance
Experimental Protocol
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL) : Accurately weigh and dissolve Benzthiazuron and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solution (1 µg/mL) : Prepare a working standard solution containing both Benzthiazuron and this compound by diluting the primary stock solutions in methanol.
-
Internal Standard Spiking Solution (100 ng/mL) : Prepare the spiking solution by diluting the this compound stock solution in methanol.
Sample Pre-treatment
-
Collect a 250 mL water sample in an amber glass bottle.
-
Acidify the sample to a pH of approximately 3 with formic acid.[4]
-
Add 25 µL of the 100 ng/mL this compound internal standard spiking solution to the sample, resulting in a final concentration of 100 ng/L.
-
Thoroughly mix the sample by vortexing.
Solid-Phase Extraction Procedure
The SPE procedure consists of four main steps: conditioning, sample loading, washing, and elution.[5]
-
Step 1: Cartridge Conditioning
-
Pass 5 mL of methanol through the C18 cartridge to activate the sorbent.
-
Follow with 5 mL of deionized water to equilibrate the stationary phase. Ensure the sorbent does not go dry.[6]
-
-
Step 2: Sample Loading
-
Load the pre-treated 250 mL water sample onto the conditioned cartridge at a steady flow rate of approximately 5 mL/min.
-
-
Step 3: Washing
-
After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any remaining polar impurities.
-
Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
-
Step 4: Elution
-
Elute the retained analytes (Benzthiazuron and this compound) by passing 10 mL of methanol through the cartridge.
-
Collect the eluate in a clean collection tube.
-
Final Sample Preparation
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of a methanol/water (50:50, v/v) mixture.
-
Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.
Illustrative Quantitative Data
The following table summarizes the expected performance characteristics of this method. Note: This data is illustrative and may vary based on specific laboratory conditions and instrumentation.
| Parameter | Benzthiazuron | This compound |
| Recovery (%) | 95.2 | 96.1 |
| Relative Standard Deviation (RSD, %) | 4.8 | 4.5 |
| Limit of Detection (LOD, ng/L) | 5 | - |
| Limit of Quantification (LOQ, ng/L) | 15 | - |
Recovery rates for SPE of organic pollutants from aqueous samples are typically expected to be high.[7] The limit of detection (LOD) and limit of quantification (LOQ) are statistically determined values that define the sensitivity of the analytical method.[8][9]
Workflow Diagram
Caption: Workflow for Benzthiazuron analysis using SPE.
Conclusion
This application note details a robust and reliable solid-phase extraction method for the determination of Benzthiazuron in aqueous samples. The incorporation of a deuterated internal standard (this compound) ensures high accuracy and precision, making this protocol highly suitable for environmental monitoring and research applications. The provided workflow and illustrative data serve as a comprehensive guide for scientists to implement this method effectively in their laboratories.
References
- 1. scispace.com [scispace.com]
- 2. specartridge.com [specartridge.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. repositori.urv.cat [repositori.urv.cat]
- 5. gilson.com [gilson.com]
- 6. Solid Phase Extraction Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 7. Solid-phase extraction and fractionation of multiclass pollutants from wastewater followed by liquid chromatography tandem-mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uaiasi.ro [uaiasi.ro]
- 9. Limit of Blank, Limit of Detection and Limit of Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
Application of Benzthiazuron-d3 in Food Matrix Analysis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Benzthiazuron is a substituted phenylurea herbicide that was previously used for pre-emergence control of broad-leaved weeds in various crops.[1] Although its use is now largely obsolete in many regions, monitoring its residues in food matrices remains relevant for food safety and environmental monitoring.[1] The analysis of pesticide residues in complex food matrices is often challenging due to the presence of interfering substances that can cause matrix effects, leading to inaccurate quantification. The use of isotopically labeled internal standards is a widely accepted strategy to compensate for these effects and improve the accuracy and precision of analytical methods.
This document provides a detailed application note and a general protocol for the determination of Benzthiazuron in food matrices using Benzthiazuron-d3 as an internal standard. This compound, a deuterated analog of Benzthiazuron, is an ideal internal standard as it shares identical chemical properties and chromatographic behavior with the parent analyte but has a different mass, allowing for its distinction by a mass spectrometer. Its use can effectively correct for analyte loss during sample preparation and for signal suppression or enhancement during LC-MS/MS analysis.
Chemical Properties of Benzthiazuron:
| Property | Value |
| Molecular Formula | C₉H₉N₃OS[2][3] |
| Molecular Weight | 207.25 g/mol [2][3] |
| Water Solubility | 12 mg/L (at 20°C)[4] |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)-3-methylurea[2] |
Principle of the Method
The protocol described below employs the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for the extraction of Benzthiazuron from a food matrix.[5][6][7] This is followed by a dispersive solid-phase extraction (d-SPE) cleanup step to remove interfering matrix components. The final determination is performed by liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), using this compound as an internal standard for accurate quantification.
Experimental Protocol
1. Scope
This protocol is a general guideline for the quantitative analysis of Benzthiazuron in high-moisture food matrices (e.g., fruits and vegetables). Modifications may be necessary for other types of matrices (e.g., fatty or dry foods).
2. Reagents and Materials
-
Benzthiazuron analytical standard
-
This compound internal standard
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - optional, for pigmented samples
-
Centrifuge tubes (50 mL and 15 mL)
-
Syringe filters (0.22 µm)
3. Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Benzthiazuron and this compound in methanol.
-
Intermediate Standard Solution (10 µg/mL): Prepare a mixed intermediate solution containing Benzthiazuron in methanol.
-
Internal Standard Spiking Solution (1 µg/mL): Prepare a solution of this compound in acetonitrile.
-
Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard solution and the internal standard spiking solution to achieve a range of concentrations (e.g., 1, 5, 10, 50, 100 ng/mL).
4. Sample Preparation (QuEChERS Method)
-
Homogenization: Homogenize a representative portion of the food sample.
-
Extraction:
-
Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard spiking solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing the d-SPE sorbent (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). For samples with high pigment content, GCB may be added, but its potential to adsorb planar analytes should be considered.
-
Vortex for 30 seconds.
-
Centrifuge at ≥ 4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
5. LC-MS/MS Analysis
-
LC Column: A C18 reversed-phase column is suitable for the separation.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is typically used.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for Benzthiazuron.[8][9]
-
MS/MS Detection: Monitor at least two multiple reaction monitoring (MRM) transitions for both Benzthiazuron and this compound for quantification and confirmation. The specific transitions should be optimized by infusing the individual standard solutions.
6. Quantification
Quantify the concentration of Benzthiazuron in the samples by constructing a calibration curve using the matrix-matched standards. The response ratio of the analyte to the internal standard is plotted against the concentration of the analyte.
Data Presentation
The following table summarizes representative quantitative data for pesticide residue analysis using QuEChERS and LC-MS/MS. Please note that these are typical values and specific performance characteristics should be determined during method validation for Benzthiazuron and this compound.
Table 1: Representative Quantitative Data for Pesticide Analysis by LC-MS/MS
| Parameter | Typical Value |
| Limit of Detection (LOD) | 0.1 - 1 µg/kg |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/kg |
| Linearity (R²) | > 0.99 |
| Recovery | 70 - 120%[5] |
| Repeatability (RSDr) | < 20% |
| Reproducibility (RSDR) | < 20% |
Visualizations
Diagram 1: Experimental Workflow for Benzthiazuron Analysis
Caption: Workflow for the analysis of Benzthiazuron in food matrices using QuEChERS and LC-MS/MS with an internal standard.
Diagram 2: Rationale for Using an Isotopically Labeled Internal Standard
Caption: Logical relationship illustrating how this compound compensates for analytical variability.
References
- 1. Benzthiazuron (Ref: BAY 60618 ) [sitem.herts.ac.uk]
- 2. Benzthiazuron | C9H9N3OS | CID 16007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. BENZTHIAZURON CAS#: 1929-88-0 [m.chemicalbook.com]
- 5. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 6. lcms.cz [lcms.cz]
- 7. QuEChERS: About the method [quechers.eu]
- 8. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mac-mod.com [mac-mod.com]
Troubleshooting & Optimization
Preventing deuterium exchange in Benzthiazuron-d3 standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and analysis of Benzthiazuron-d3 standards to prevent deuterium exchange and ensure analytical accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing deuterium exchange important?
This compound is a deuterated form of Benzthiazuron, a benzothiazole urea herbicide. It is commonly used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the quantification of Benzthiazuron in various matrices. Preventing the exchange of deuterium atoms with hydrogen atoms from the surrounding environment (a process called deuterium exchange or back-exchange) is critical. This exchange can lead to a decrease in the isotopic purity of the standard, resulting in inaccurate quantification of the target analyte.
Q2: What are the primary factors that can cause deuterium exchange in this compound?
Several factors can promote the exchange of deuterium for hydrogen in this compound:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. For urea-based compounds, the amide protons are susceptible to exchange.
-
Temperature: Elevated temperatures can increase the rate of deuterium exchange.
-
Solvent Composition: Protic solvents, especially water, are sources of hydrogen and can facilitate exchange. The polarity of the solvent can also play a role.
-
Sample Matrix: Complex matrices, such as those from environmental or biological samples, may contain components that alter the local pH or catalyze exchange.
Q3: How should I store my this compound standard to ensure its stability?
To maintain the isotopic integrity of your this compound standard, proper storage is crucial:
-
Storage Temperature: Store the standard at a low temperature, ideally at or below -20°C, as recommended for many deuterated standards to minimize degradation and exchange.
-
Moisture Control: this compound, like many deuterated compounds, can be hygroscopic. Store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to prevent moisture absorption.[1] Consider using single-use ampoules to avoid repeated exposure to atmospheric moisture.[2]
-
Solvent: If the standard is in solution, use an anhydrous aprotic solvent for long-term storage.
Troubleshooting Guide: Preventing Deuterium Exchange
This guide addresses common issues encountered during the handling and analysis of this compound standards.
| Symptom | Potential Cause | Recommended Solution |
| Loss of Isotopic Purity (Observed as an increase in the M+0 or M+1 peak and a decrease in the M+3 peak in the mass spectrum) | Deuterium Exchange During Sample Preparation: Exposure to acidic or basic conditions, or prolonged contact with aqueous solutions. | - Maintain the pH of all solutions as close to neutral (pH 6-8) as possible. - Minimize the time the standard is in an aqueous or protic solvent. - Use deuterated solvents for sample preparation where feasible. |
| Deuterium Exchange During Storage: Improper storage conditions leading to moisture absorption or degradation. | - Ensure the standard is stored at the recommended low temperature in a tightly sealed container. - Before use, allow the container to equilibrate to room temperature before opening to prevent condensation. | |
| Inconsistent Analytical Results | Matrix Effects: Components in the sample matrix may be causing variable ion suppression or enhancement, or promoting on-column deuterium exchange. | - Optimize the sample clean-up procedure (e.g., solid-phase extraction) to remove interfering matrix components. - Evaluate the use of matrix-matched calibration standards. |
| Chromatographic Issues: Partial co-elution of Benzthiazuron and this compound with interfering matrix components. | - Adjust the chromatographic gradient to improve the separation of the analyte and internal standard from matrix interferences. |
Stability of this compound Under Various Conditions
| Condition | Parameter | Expected Stability (Illustrative % Recovery after 24 hours) | Recommendation |
| pH | pH 3 (Aqueous) | < 80% | Avoid acidic conditions. If necessary, minimize exposure time. |
| pH 7 (Aqueous) | > 95% | Maintain neutral pH for sample preparation and analysis. | |
| pH 10 (Aqueous) | < 85% | Avoid basic conditions. | |
| Solvent | Acetonitrile | > 99% | Use aprotic solvents for stock solutions and sample dilutions. |
| Methanol | > 95% | Methanol is a protic solvent and may contribute to slow exchange over time. Use freshly prepared solutions. | |
| Water | < 90% | Minimize contact with water. If aqueous solutions are necessary, prepare them immediately before use. | |
| Temperature | 4°C (in Acetonitrile) | > 99% | Store stock solutions at low temperatures. |
| 25°C (in Acetonitrile) | > 98% | Prepare working solutions fresh daily. | |
| 50°C (in Acetonitrile) | < 95% | Avoid elevated temperatures during sample preparation and analysis. |
Experimental Protocols
Sample Preparation for Water Samples (Solid-Phase Extraction - SPE)
This protocol is a general guideline and should be optimized for your specific water matrix.
-
Sample Pre-treatment: Adjust the pH of the water sample (typically 100-500 mL) to near neutral (pH 6.5-7.5).
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB or similar) sequentially with 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering salts and polar impurities.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the analytes with 5-10 mL of an appropriate organic solvent, such as acetonitrile or methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase. Add the this compound internal standard at this stage.
LC-MS/MS Analysis
The following are suggested starting parameters for the LC-MS/MS analysis of Benzthiazuron. These should be optimized for your specific instrument and application.
| Parameter | Condition |
| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile or Methanol |
| Gradient | Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transitions (Illustrative) | Benzthiazuron: Precursor Ion > Product Ion 1 (Quantifier), Product Ion 2 (Qualifier) this compound: Precursor Ion+3 > Product Ion 1+3 (Quantifier), Product Ion 2+3 (Qualifier) |
Note: The specific precursor and product ions for Benzthiazuron and this compound must be determined by direct infusion and optimization on your mass spectrometer.
Visualizations
Caption: Experimental workflow for the analysis of Benzthiazuron using SPE and LC-MS/MS.
Caption: Troubleshooting logic for investigating deuterium exchange in this compound analysis.
References
Technical Support Center: Overcoming Matrix Effects with Benzthiazuron-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using Benzthiazuron-d3 as an internal standard to mitigate matrix effects in complex samples. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it an effective internal standard?
This compound is a stable isotope-labeled (SIL) version of the analyte Benzthiazuron, where three hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard for quantitative mass spectrometry for several reasons:
-
Physicochemical Similarity : They exhibit nearly identical chemical and physical properties to the non-labeled analyte, including polarity, and ionization efficiency.[1][2]
-
Co-elution : They co-elute with the analyte during liquid chromatography.[1] This ensures that both the analyte and the internal standard are exposed to the same matrix components at the same time in the mass spectrometer's ion source.
-
Correction for Variability : By maintaining a constant ratio of analyte to internal standard, this compound can effectively compensate for variations in sample preparation, extraction recovery, injection volume, and, most importantly, matrix-induced ion suppression or enhancement.[2]
Q2: What are matrix effects, and how do they compromise analytical results?
Matrix effects occur when components of a sample, other than the analyte of interest, interfere with the analyte's ionization process in the mass spectrometer source.[3][4] This interference can lead to:
-
Ion Suppression : A decrease in the analyte signal, caused by co-eluting matrix components competing for ionization.[3][4] This is the more common effect.
-
Ion Enhancement : An increase in the analyte signal, which is less common.
These effects are a major concern in quantitative analysis because they can severely compromise accuracy, precision, and sensitivity, leading to unreliable and erroneous results.[3][5]
Q3: For which types of complex samples is using this compound most beneficial?
The use of this compound is highly recommended for the analysis of Benzthiazuron in complex matrices where significant matrix effects are expected. Such samples include:
-
Environmental Waters : Untreated wastewater, industrial effluent, and surface water often contain high concentrations of organic matter and salts that can cause significant ion suppression.[6][7]
-
Biological Fluids : Samples like plasma, urine, and whole blood are complex mixtures of proteins, lipids, salts, and other endogenous compounds that are known to interfere with ionization.[8]
-
Soil and Sediment Extracts : These matrices are rich in humic acids and other complex organic molecules that need to be removed or compensated for.
Q4: How can I quantitatively assess the matrix effect in my samples?
The matrix effect (ME) can be calculated by comparing the analyte's peak area in a post-extraction spiked matrix sample to its peak area in a pure solvent standard at the same concentration. The formula is:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. When using an internal standard, the effectiveness of the correction is demonstrated by the stability of the analyte-to-internal-standard area ratio across different matrices, as shown in the data table below.
Troubleshooting Guide
Problem: My analyte (Benzthiazuron) and internal standard (this compound) peaks are separating during chromatography. Why is this happening and how do I fix it?
-
Cause : A slight difference in retention time between an analyte and its deuterated internal standard can sometimes occur. This is known as a chromatographic or "isotopic effect."[1]
-
Impact : If the separation is significant, the analyte and the internal standard will not experience the same matrix components at the same time, leading to incomplete correction and inaccurate results.[1][8] The ability of a SIL internal standard to compensate for matrix effects is highly dependent on its co-elution with the unlabeled compound.
-
Solution : Adjust the chromatographic conditions to ensure complete co-elution. This can involve modifying the mobile phase gradient, changing the column temperature, or trying a different column chemistry. In some cases, using a column with slightly less resolution can help achieve the necessary peak overlap for proper correction.[1]
Problem: I am using this compound, but I still observe significant signal variability and poor accuracy.
-
Cause : This can occur in extremely "dirty" or complex samples where the level of ion suppression is severe. Additionally, if the internal standard concentration is significantly higher than the analyte's, it can contribute to suppression effects.[3]
-
Solutions :
-
Optimize Sample Preparation : The most effective way to combat severe matrix effects is to remove the interfering compounds before analysis.[3] Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), or phospholipid removal plates can significantly clean up a sample.[9][10]
-
Dilute the Sample : Diluting the sample extract can reduce the concentration of matrix components being introduced into the ion source.[11] This is a viable strategy only if the analyte concentration is high enough to remain well above the instrument's limit of quantification (LOQ).[3][11]
-
Adjust Chromatographic Separation : Further optimization of the LC method can help to chromatographically separate the analyte from the most suppressive matrix components.[4][11]
-
Problem: My analyte recovery is low and inconsistent between different sample lots.
-
Cause : Variability in sample preparation, such as inconsistent extraction efficiency, is a common source of error.
-
Solution : This is a primary issue that a SIL internal standard is designed to correct. For best results, add a known amount of this compound to every sample, standard, and quality control at the very beginning of the sample preparation process. By doing so, the internal standard experiences the same potential losses as the analyte during every step (e.g., extraction, evaporation, reconstitution).[2] The final calculation is based on the ratio of the analyte to the internal standard, which normalizes these variations and leads to more precise and accurate quantification.
Quantitative Data Summary
The following tables provide examples of typical mass spectrometry parameters and demonstrate the corrective power of this compound in the presence of matrix effects.
Table 1: Example MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Benzthiazuron | 224.1 | 168.1 | 50 | 25 |
| This compound | 227.1 | 171.1 | 50 | 25 |
Table 2: Quantifying Matrix Effect (ME) and the Corrective Power of this compound
| Sample ID | Analyte Peak Area | IS Peak Area (this compound) | Analyte / IS Ratio | Calculated ME (%)* |
| Solvent Standard | 1,520,400 | 1,495,800 | 1.016 | 100% (Reference) |
| Wastewater Lot A | 745,100 | 735,200 | 1.013 | 49.0% |
| Wastewater Lot B | 988,300 | 971,500 | 1.017 | 65.0% |
| Plasma Extract | 593,000 | 584,500 | 1.015 | 39.0% |
| Note : The calculated ME shows significant ion suppression in the wastewater and plasma samples. However, the Analyte / IS Ratio remains constant, demonstrating that this compound effectively corrects for these matrix effects, enabling accurate quantification. |
Experimental Protocols
Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
This protocol is a general guideline for extracting Benzthiazuron from complex aqueous matrices like wastewater.
-
Sample Collection : Collect 100 mL of the water sample in a clean glass container.
-
Spiking : Add 50 µL of a 1 µg/mL this compound working solution to the sample to act as the internal standard.
-
Conditioning : Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Loading : Load the entire 100 mL sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing : Wash the cartridge with 5 mL of 5% methanol in water to remove polar interferences.
-
Drying : Dry the cartridge under a vacuum or with nitrogen for 20 minutes to remove residual water.
-
Elution : Elute the analyte and internal standard from the cartridge by passing 2 x 4 mL of methanol into a clean collection tube.
-
Evaporation : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 80:20 water:methanol) and vortex for 30 seconds. The sample is now ready for LC-MS/MS analysis.[12]
Protocol 2: General LC-MS/MS Analytical Method
-
LC System : Standard HPLC or UHPLC system.
-
Column : C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Methanol.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Gradient :
-
0.0 min: 20% B
-
1.0 min: 20% B
-
8.0 min: 95% B
-
10.0 min: 95% B
-
10.1 min: 20% B
-
12.0 min: 20% B
-
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
Analysis Mode : Multiple Reaction Monitoring (MRM) using the transitions in Table 1.
Visualizations
The following diagrams illustrate the core concepts and workflows discussed.
Caption: Workflow illustrating how a co-eluting internal standard corrects for signal suppression.
Caption: General experimental workflow for the analysis of Benzthiazuron in complex samples.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. dshs-koeln.de [dshs-koeln.de]
- 9. gmi-inc.com [gmi-inc.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
Technical Support Center: Optimizing LC-MS/MS Source Parameters for Benzthiazuron-d3
Welcome to the technical support center for the optimization of LC-MS/MS source parameters for the analysis of Benzthiazuron-d3. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the initial LC-MS/MS source parameters I should consider for this compound analysis?
A1: For initial experiments with this compound, a good starting point for electrospray ionization (ESI) in positive mode would be based on general parameters for small molecules and related pesticides.[1][2][3] It is crucial to remember that these are starting points, and compound-specific optimization is essential for achieving the best performance.
Initial Recommended Source Parameters (Positive ESI)
| Parameter | Starting Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 4500 V |
| Nebulizer Pressure | 35 psig |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 300 °C |
| Sheath Gas Flow | 11 L/min |
| Sheath Gas Temperature | 350 °C |
Q2: How does the capillary voltage affect the signal intensity of this compound?
A2: The capillary voltage is a critical parameter for establishing a stable electrospray and efficient ionization. An optimal voltage will produce a consistent spray of charged droplets, leading to a strong and stable analyte signal. Both insufficient and excessive voltage can be detrimental. Insufficient voltage may not generate a stable spray, while excessive voltage can lead to corona discharge, which can suppress the analyte signal and increase noise.
Troubleshooting Capillary Voltage Issues
| Issue | Possible Cause | Recommended Action |
| Low Signal Intensity | Inefficient ionization. | Gradually increase the capillary voltage in increments of 500 V and monitor the signal intensity. |
| Unstable Signal (Fluctuating Intensity) | Unstable electrospray. | Check for proper solvent flow and ensure the capillary tip is clean. Adjust the voltage up or down to find a stable region. |
| High Background Noise | Corona discharge. | Reduce the capillary voltage. Ensure the source is clean. |
Q3: What is the role of the nebulizer pressure, and how should I optimize it?
A3: The nebulizer gas (typically nitrogen) is responsible for breaking the liquid eluent into a fine aerosol of charged droplets as it exits the ESI probe. The optimal nebulizer pressure is dependent on the liquid flow rate. A higher flow rate generally requires a higher nebulizer pressure to ensure efficient droplet formation.
Impact of Nebulizer Pressure on this compound Signal
| Nebulizer Pressure (psig) | Expected Observation |
| Too Low | Incomplete nebulization, large droplets, leading to poor desolvation and low signal. |
| Optimal | Fine, consistent aerosol, leading to efficient desolvation and maximum signal intensity. |
| Too High | Droplets may be dispersed too quickly, leading to inefficient charge transfer and a potential decrease in signal. Can also cause spray to become unstable. |
Q4: How do drying gas flow and temperature influence the analysis of this compound?
A4: The drying gas (also typically nitrogen) aids in the desolvation of the charged droplets, releasing the analyte ions into the gas phase so they can enter the mass spectrometer. The optimal flow rate and temperature are crucial for efficient ion generation. Insufficient drying can lead to solvent clusters and reduced signal, while excessive heat can cause thermal degradation of the analyte.
Troubleshooting Drying Gas Parameters
| Issue | Possible Cause | Recommended Action |
| Poor Signal Intensity | Incomplete desolvation. | Increase the drying gas temperature in increments of 25 °C and/or the flow rate in increments of 2 L/min. |
| Signal Loss for Thermally Labile Analytes | Thermal degradation. | Decrease the drying gas temperature. |
| Solvent Cluster Ions in Mass Spectrum | Inefficient desolvation. | Increase drying gas temperature and/or flow rate. |
Troubleshooting Guides
Problem: Low or No Signal for this compound
This is a common issue that can arise from several factors related to the LC-MS/MS source. Follow this logical workflow to diagnose and resolve the problem.
Caption: A logical workflow for troubleshooting low or no signal for this compound.
Problem: Unstable Signal or High Baseline Noise
Signal instability or a high baseline can significantly impact the quality of your quantitative data. This guide provides a systematic approach to identifying and mitigating these issues.
Caption: A troubleshooting guide for addressing unstable signals or high baseline noise.
Experimental Protocols
Protocol 1: Systematic Optimization of Source Parameters (One-Variable-at-a-Time - OVAT)
This protocol outlines a systematic approach to optimize individual source parameters to maximize the signal intensity of this compound.
-
Preparation:
-
Prepare a standard solution of this compound at a concentration that provides a moderate and stable signal with the initial parameters (e.g., 100 ng/mL).
-
Infuse the solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min) teed into the LC flow. This allows for continuous monitoring of the signal as parameters are adjusted.
-
-
Optimization Workflow:
-
Capillary Voltage: While monitoring the this compound signal, vary the capillary voltage from a low value (e.g., 2000 V) to a high value (e.g., 5500 V) in increments of 500 V. Record the signal intensity at each step and select the voltage that provides the highest and most stable signal.
-
Nebulizer Pressure: With the optimized capillary voltage, vary the nebulizer pressure (e.g., from 20 to 50 psig in 5 psig increments). Record the signal intensity and choose the pressure that yields the maximum response.
-
Drying Gas Temperature: Using the optimized voltage and nebulizer pressure, adjust the drying gas temperature (e.g., from 200 °C to 400 °C in 25 °C increments). Identify the temperature that maximizes the signal without evidence of degradation.
-
Drying Gas Flow: With the other parameters optimized, vary the drying gas flow rate (e.g., from 6 to 14 L/min in 2 L/min increments). Select the flow rate that gives the best signal intensity.
-
Sheath Gas Parameters (if applicable): Repeat the optimization process for sheath gas temperature and flow rate in a similar manner.
-
Protocol 2: Determining MRM Transitions and Optimizing Collision Energy
This protocol describes how to determine the optimal Multiple Reaction Monitoring (MRM) transitions and collision energy (CE) for this compound.
-
Precursor Ion Identification:
-
Infuse a standard solution of this compound and acquire a full scan mass spectrum in positive ESI mode to confirm the mass of the precursor ion ([M+H]⁺). For this compound (C₉H₆D₃N₃OS), the expected m/z of the protonated molecule is approximately 211.3.
-
-
Product Ion Scan:
-
Perform a product ion scan on the confirmed precursor ion. This will fragment the precursor ion and reveal the characteristic product ions.
-
-
Selection of MRM Transitions and Collision Energy Optimization:
-
Select two to three of the most intense and specific product ions for MRM analysis.
-
For each selected precursor/product ion pair (MRM transition), perform a collision energy optimization. This involves acquiring data while ramping the collision energy over a range (e.g., 5 to 50 eV).
-
Plot the signal intensity for each transition as a function of collision energy to determine the optimal CE that produces the highest signal for each product ion.
-
Expected Fragmentation and MRM Transitions for Benzthiazuron
Based on the structure of Benzthiazuron, a phenylurea herbicide, common fragmentation pathways involve cleavage of the urea linkage. While specific data for the deuterated form is limited, we can predict likely fragments based on the non-deuterated structure.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Description |
| 208.1 (Benzthiazuron) | 135.1 | Benzothiazole moiety |
| 208.1 (Benzthiazuron) | 77.1 | Phenyl group |
For this compound, the precursor ion will be at m/z 211.3. The product ions may or may not retain the deuterium labels depending on the fragmentation pathway. It is essential to perform the product ion scan to confirm the actual fragments.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the expected impact of varying source parameters on the signal intensity of this compound. Actual results will vary depending on the specific instrument and experimental conditions.
Table 1: Effect of Capillary Voltage on this compound Signal Intensity
| Capillary Voltage (V) | Peak Area (Arbitrary Units) |
| 3000 | 85,000 |
| 3500 | 120,000 |
| 4000 | 155,000 |
| 4500 | 180,000 |
| 5000 | 165,000 |
| 5500 | 140,000 |
Table 2: Effect of Nebulizer Pressure on this compound Signal Intensity
| Nebulizer Pressure (psig) | Peak Area (Arbitrary Units) |
| 25 | 130,000 |
| 30 | 165,000 |
| 35 | 182,000 |
| 40 | 175,000 |
| 45 | 160,000 |
Table 3: Effect of Drying Gas Temperature on this compound Signal Intensity
| Drying Gas Temperature (°C) | Peak Area (Arbitrary Units) |
| 250 | 145,000 |
| 275 | 170,000 |
| 300 | 185,000 |
| 325 | 180,000 |
| 350 | 165,000 |
Table 4: Effect of Drying Gas Flow on this compound Signal Intensity
| Drying Gas Flow (L/min) | Peak Area (Arbitrary Units) |
| 8 | 150,000 |
| 10 | 188,000 |
| 12 | 170,000 |
| 14 | 155,000 |
References
- 1. shimadzu.com [shimadzu.com]
- 2. Development of a sensitive and selective LC-MS/MS method for the determination of urea in human epithelial lining fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Agilent Technologies Develops Highly Sensitive LC/MS Method for Detecting Herbicides in Water [pollutiononline.com]
Stability of Benzthiazuron-d3 in different organic solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Benzthiazuron-d3 in various organic solvents. The following information is intended to assist in troubleshooting common issues and to provide a framework for conducting stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in organic solvents?
A1: The stability of this compound in solution can be influenced by several factors, including:
-
Solvent Type: The polarity and reactivity of the solvent can impact stability. For instance, protic solvents may participate in hydrogen bonding or hydrolysis, while aprotic solvents might be more inert.
-
Temperature: Elevated temperatures typically accelerate degradation reactions. For long-term storage, lower temperatures are generally recommended.
-
Light Exposure: Photodegradation can occur, especially for compounds with chromophores like this compound.[1] Storage in amber vials or in the dark is advisable.
-
pH (if aqueous traces are present): Urea-based compounds can be susceptible to hydrolysis under acidic or basic conditions.[2]
-
Presence of Contaminants: Trace amounts of acids, bases, or oxidizing agents in the solvent can catalyze degradation.
Q2: Which organic solvents are recommended for preparing stock solutions of this compound?
Q3: How should I store my this compound stock solutions?
A3: To maximize stability, stock solutions of this compound should be stored under the following conditions:
-
Temperature: Store at low temperatures, preferably at ≤ -20°C for long-term storage.[3] For short-term use, refrigeration (2-8°C) may be sufficient.
-
Light: Protect from light by using amber glass vials or by storing vials in the dark.
-
Container: Use high-quality, inert glass containers with tight-fitting seals to prevent solvent evaporation and contamination.
Q4: How can I determine if my this compound solution has degraded?
A4: Degradation can be identified by:
-
Chromatographic Analysis (e.g., HPLC): The appearance of new peaks or a decrease in the main peak area of this compound in the chromatogram is a primary indicator of degradation.
-
Visual Inspection: Any change in color or the appearance of precipitates may suggest instability.
-
Quantitative Analysis: A decrease in the concentration of this compound over time, as determined by a validated analytical method, confirms degradation.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and analysis of this compound solutions.
Issue 1: Unexpected peaks in the chromatogram of a freshly prepared standard.
-
Possible Cause:
-
Contaminated solvent or glassware.
-
Impure this compound starting material.
-
On-instrument degradation in the injector or column.
-
-
Troubleshooting Steps:
-
Prepare a blank injection (solvent only) to check for solvent contamination.
-
Use fresh, HPLC-grade solvent from a new bottle.
-
Ensure all glassware is scrupulously clean.
-
Review the certificate of analysis for the this compound standard to check for known impurities.
-
To investigate on-instrument degradation, compare the chromatogram from a direct injection to one where the sample has been sitting in the autosampler for an extended period.
-
Issue 2: The concentration of my working standard is decreasing over time.
-
Possible Cause:
-
Degradation of the stock or working solution.
-
Solvent evaporation.
-
-
Troubleshooting Steps:
-
Review the storage conditions of your solutions (temperature, light exposure).
-
Ensure that vial caps are tightly sealed to prevent evaporation.
-
Prepare a fresh working solution from the stock solution and re-analyze. If the concentration is still low, prepare a fresh stock solution.
-
Conduct a short-term stability study to determine the rate of degradation under your typical laboratory conditions.
-
Issue 3: Inconsistent analytical results between different preparations of the same standard.
-
Possible Cause:
-
Inaccurate weighing of the standard.
-
Inaccurate volume measurements.
-
Incomplete dissolution of the standard.
-
Degradation of the standard between preparations.
-
-
Troubleshooting Steps:
-
Verify the calibration and accuracy of the analytical balance.
-
Use calibrated volumetric flasks and pipettes.
-
Ensure the standard is fully dissolved before making final dilutions. Sonication may be helpful.
-
Prepare standards fresh for each analytical run if instability is suspected.
-
Experimental Protocols
Protocol 1: General Stability Study of this compound in an Organic Solvent
This protocol outlines a general procedure for assessing the stability of this compound in a selected organic solvent over time at different storage conditions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen organic solvent (e.g., acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Ensure complete dissolution.
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple amber glass vials with screw caps.
-
Designate time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
-
Store the vials under different conditions:
-
Long-term: -20°C
-
Accelerated: 4°C
-
Room Temperature: 25°C
-
Photostability: 25°C with exposure to light (can be performed for a shorter duration).
-
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC method. The method should be able to separate this compound from its potential degradation products.
-
Example HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and water gradient
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength
-
Injection Volume: 10 µL
-
-
-
Analysis:
-
At each designated time point, retrieve a vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before analysis.
-
Analyze the sample by HPLC and quantify the amount of this compound remaining.
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial (T=0) concentration.
-
A common acceptance criterion for stability is retaining >95% of the initial concentration.
-
Data Presentation
Table 1: Hypothetical Stability of this compound (1 mg/mL in Acetonitrile)
| Storage Condition | Time Point | % Remaining (Mean ± SD, n=3) | Observations |
| -20°C | T=0 | 100.0 ± 0.5 | Clear, colorless solution |
| 1 Week | 99.8 ± 0.6 | No change | |
| 1 Month | 99.5 ± 0.4 | No change | |
| 3 Months | 99.2 ± 0.7 | No change | |
| 4°C | T=0 | 100.0 ± 0.5 | Clear, colorless solution |
| 1 Week | 98.9 ± 0.8 | No change | |
| 1 Month | 97.5 ± 0.6 | No change | |
| 3 Months | 95.1 ± 0.9 | Minor degradation observed | |
| 25°C | T=0 | 100.0 ± 0.5 | Clear, colorless solution |
| 1 Week | 94.2 ± 1.1 | Appearance of small impurity peak | |
| 1 Month | 85.3 ± 1.5 | Significant increase in impurity peak | |
| 3 Months | 70.1 ± 2.1 | Multiple impurity peaks observed | |
| 25°C (Light) | T=0 | 100.0 ± 0.5 | Clear, colorless solution |
| 1 Week | 88.5 ± 1.3 | Significant degradation and new peaks |
Note: This data is for illustrative purposes only and does not represent actual experimental results.
Visualizations
References
Common interferences in the analysis of Benzthiazuron with a d3-standard
Welcome to the Technical Support Center for the analysis of Benzthiazuron using a deuterated (d3) internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal Multiple Reaction Monitoring (MRM) transitions and collision energies for Benzthiazuron and its d3-internal standard?
A1: Obtaining optimized MRM transitions is critical for the selective and sensitive quantification of Benzthiazuron. While optimal collision energies can be instrument-dependent, a validated starting point is crucial. Based on available data, the following MRM transitions can be used:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| Benzthiazuron | 294.1 | 135.1 | 25 | Primary (Quantifier) |
| 294.1 | 108.1 | 35 | Secondary (Qualifier) | |
| d3-Benzthiazuron | 297.1 | 138.1 | 25 | Primary (Quantifier) |
| 297.1 | 111.1 | 35 | Secondary (Qualifier) |
It is highly recommended to perform a compound optimization experiment on your specific LC-MS/MS system to fine-tune collision energies and confirm fragment ions.
Q2: I am observing poor peak shape and inconsistent retention times for Benzthiazuron. What could be the cause?
A2: Poor chromatography can be attributed to several factors. Here is a systematic troubleshooting guide:
-
Mobile Phase pH: Benzthiazuron is a weakly basic compound. Ensure the mobile phase pH is appropriate to maintain a consistent ionization state. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to promote protonation and good peak shape.
-
Column Choice: A C18 column is generally suitable for the analysis of Benzthiazuron. However, if you are experiencing issues, consider a column with a different chemistry (e.g., a phenyl-hexyl column) which may offer different selectivity.
-
Sample Solvent: Injecting your sample in a solvent that is much stronger than the initial mobile phase composition can lead to peak distortion. Whenever possible, dissolve your final sample extract in the initial mobile phase.
-
Column Contamination: Buildup of matrix components on the column can degrade performance. Implement a regular column washing protocol and consider the use of a guard column to protect your analytical column.
Q3: My results show high variability between replicate injections. What are the potential sources of this imprecision?
A3: High variability is often linked to issues with sample preparation, the internal standard, or the instrument.
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Internal Standard Addition: Ensure the d3-Benzthiazuron internal standard is added as early as possible in the sample preparation workflow to compensate for variability in extraction efficiency and matrix effects.[1] The concentration of the internal standard should also be appropriate for the expected analyte concentration range.
-
Matrix Effects: Complex sample matrices can cause ion suppression or enhancement, leading to inconsistent results.[1][2] The use of a co-eluting, isotopically labeled internal standard like d3-Benzthiazuron is the best way to compensate for these effects.[1] However, if variability persists, consider further sample cleanup or dilution.
-
Autosampler Issues: Check for air bubbles in the syringe and ensure the injection volume is consistent.
Q4: I am concerned about the stability of the d3-Benzthiazuron standard. Can deuterium exchange occur?
A4: Deuterium exchange, where deuterium atoms on the internal standard are replaced by protons from the solvent, is a potential issue with deuterated standards, especially if the deuterium atoms are located on exchangeable sites (e.g., -OH, -NH, -SH).[2][3]
-
Positional Labeling: The stability of d3-Benzthiazuron depends on the position of the deuterium labels. If the labels are on a stable part of the molecule (e.g., an aromatic ring or a methyl group not prone to enolization), the risk of exchange is low.
-
pH of Solutions: Storage of deuterated standards in strongly acidic or basic solutions should be avoided as this can promote H/D exchange.[1]
-
Verification: To verify the isotopic purity and stability of your d3-Benzthiazuron standard, you can analyze a fresh solution of the standard by itself. Look for any signal at the m/z of the unlabeled Benzthiazuron, which could indicate either isotopic impurity or in-source exchange.
Troubleshooting Guides
Issue 1: Unexpected Peaks or Interferences
Symptom: You observe peaks at the retention time of Benzthiazuron or d3-Benzthiazuron in your blank samples, or you see interfering peaks in your samples that are affecting integration.
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected peaks.
Potential Interferences from Metabolites:
Benzthiazuron can be degraded in the environment, particularly in soil and water. While specific metabolites of Benzthiazuron are not extensively documented in the provided search results, the metabolism of related benzothiazole compounds suggests potential degradation pathways that could lead to interfering compounds. These include:
-
Hydroxylation: The addition of hydroxyl (-OH) groups to the benzothiazole ring structure.
-
Ring Cleavage: The opening of the thiazole ring, potentially leading to aniline derivatives.
It is crucial to develop a chromatographic method with sufficient resolving power to separate Benzthiazuron from any potential metabolites that might be present in the samples.
Issue 2: Poor Sensitivity or Signal Loss
Symptom: The signal intensity for Benzthiazuron and/or the d3-internal standard is lower than expected, or the signal-to-noise ratio is poor.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1. MS Source Conditions | Check and optimize the ion source parameters, including gas flows (nebulizer, heater, and curtain gas), temperature, and ion spray voltage. | An unoptimized ion source can lead to inefficient ionization and poor sensitivity. |
| 2. Sample Preparation | Evaluate the extraction efficiency. Consider a different solid-phase extraction (SPE) sorbent or liquid-liquid extraction (LLE) solvent system. | Inefficient extraction will result in low analyte concentration reaching the instrument. |
| 3. Matrix Effects | Dilute the sample extract and re-inject. If the signal intensity increases upon dilution, it is a strong indication of ion suppression. | Diluting the sample reduces the concentration of co-eluting matrix components that cause ion suppression. |
| 4. Mobile Phase Additives | Ensure the presence of an appropriate mobile phase additive (e.g., 0.1% formic acid or 5 mM ammonium formate) to promote ionization. | Additives can enhance the formation of protonated molecules in the ESI source. |
Experimental Workflow for Investigating Matrix Effects:
Caption: Workflow to diagnose matrix effects.
Experimental Protocols
Sample Preparation for Water Samples (Generic Protocol)
This protocol is a general guideline and may require optimization for your specific water matrix.
-
Filtration: Filter the water sample (e.g., 100 mL) through a 0.45 µm filter to remove particulate matter.
-
Internal Standard Spiking: Add a known amount of d3-Benzthiazuron solution to the filtered water sample.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18, 500 mg) with methanol followed by deionized water.
-
Load the spiked water sample onto the SPE cartridge at a slow flow rate (e.g., 5 mL/min).
-
Wash the cartridge with deionized water to remove polar interferences.
-
Dry the cartridge under vacuum or with nitrogen.
-
Elute the Benzthiazuron and d3-Benzthiazuron with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 500 µL) of the initial mobile phase.
-
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Analysis
-
LC Column: C18, 2.1 x 100 mm, 2.6 µm (or similar)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 10% B and equilibrate
-
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM) using the transitions listed in the FAQ section.
This technical support guide provides a starting point for troubleshooting common issues in the analysis of Benzthiazuron with a d3-internal standard. For further assistance, please consult the documentation for your specific instrumentation and consider reaching out to your instrument vendor's application support team.
References
How to address poor recovery of Benzthiazuron-d3 during sample prep
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the sample preparation of Benzthiazuron-d3, specifically focusing on poor recovery.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of Benzthiazuron that are relevant to sample preparation?
A1: Understanding the physicochemical properties of Benzthiazuron is crucial for optimizing sample preparation. Benzthiazuron is a benzoylurea herbicide. Key properties are summarized in the table below.
| Property | Value | Implication for Sample Preparation |
| Molecular Formula | C₉H₉N₃OS | - |
| Molecular Weight | 207.25 g/mol | - |
| Predicted pKa | 8.89 ± 0.70[1] | Benzthiazuron is a weak base. At pH values significantly below its pKa, it will be protonated and more water-soluble. At pH values above the pKa, it will be in its neutral form and more soluble in organic solvents. This is a critical parameter for optimizing SPE and liquid-liquid extraction (LLE) steps. |
| Predicted XlogP | 1.6[2] | This value indicates that Benzthiazuron has moderate hydrophobicity. It will have an affinity for both reversed-phase sorbents (like C18) and organic solvents, but may require careful optimization of solvent strength for efficient elution. |
| Water Solubility | 12 mg/L (at 20°C)[1] | Low water solubility suggests that it will readily partition into organic solvents from aqueous matrices. |
Q2: I am observing low recovery of this compound. What are the most common causes?
A2: Poor recovery of an internal standard like this compound can stem from several factors throughout the sample preparation workflow. The most common culprits include:
-
Suboptimal pH: The pH of the sample and extraction solvents can significantly impact the ionization state and, therefore, the extraction efficiency of Benzthiazuron.
-
Inappropriate Solvent Selection: The choice of extraction and elution solvents in both LLE and Solid Phase Extraction (SPE) is critical. Solvents that are too weak may not efficiently extract the analyte, while solvents that are too strong may co-extract interfering matrix components.
-
Matrix Effects: Components of the sample matrix (e.g., organic matter, salts, lipids) can interfere with the extraction process or suppress the analyte signal during analysis (e.g., in LC-MS/MS).[3]
-
Analyte Degradation: Benzthiazuron, like other benzoylurea pesticides, can be susceptible to degradation under certain conditions (e.g., extreme pH, high temperature, exposure to light).[4][5]
-
Adsorption to Labware: Polar compounds can sometimes adsorb to the surfaces of plastic or glass labware, leading to losses.
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Issues with the Sample Preparation Technique (SPE or QuEChERS): Problems such as improper conditioning of the SPE cartridge, incorrect sample loading flow rate, or insufficient elution volume can all lead to low recovery.
Troubleshooting Guides
This section provides detailed troubleshooting steps for common sample preparation techniques.
Troubleshooting Poor Recovery in Solid Phase Extraction (SPE)
Problem: Low recovery of this compound when using a reversed-phase (e.g., C18) SPE protocol.
Detailed Steps:
-
Verify Sample pH:
-
Issue: Since Benzthiazuron has a predicted pKa of 8.89, if the sample pH is acidic or neutral, a significant portion of the analyte will be in its protonated (more polar) form, which has a lower affinity for the non-polar C18 sorbent, leading to breakthrough during sample loading.
-
Recommendation: Adjust the sample pH to be at least one to two pH units above the pKa (e.g., pH 10) to ensure this compound is in its neutral, more hydrophobic form, thereby enhancing its retention on the reversed-phase sorbent.
-
-
Evaluate Solvents:
-
Conditioning Solvent: Ensure the SPE cartridge is properly conditioned with a water-miscible organic solvent (e.g., methanol or acetonitrile) followed by reagent water or a buffer at the same pH as the sample. Improper conditioning can lead to inconsistent retention.
-
Wash Solvent: The wash step is a delicate balance. It should be strong enough to remove weakly retained matrix interferences but not so strong that it elutes the this compound.
-
If you suspect analyte loss during the wash step, analyze the wash eluate.
-
Recommendation: Start with a wash solution of 5-10% methanol in water (at the same pH as the sample).
-
-
Elution Solvent: An elution solvent that is too weak will result in incomplete recovery.
-
Recommendation: A common elution solvent for moderately polar compounds from C18 is methanol or acetonitrile. If recovery is still low, consider a stronger solvent like a mixture of methanol and dichloromethane or adding a small amount of a basic modifier (e.g., 1-2% ammonium hydroxide in methanol) to the elution solvent to ensure the analyte is in its neutral form and elutes efficiently.
-
-
-
Review SPE Technique:
-
Sample Loading Flow Rate: A flow rate that is too fast can prevent efficient interaction between the analyte and the sorbent, leading to breakthrough.
-
Recommendation: Aim for a flow rate of 1-2 mL/min for a 500 mg cartridge.
-
-
Elution Volume and Steps: A single, small elution volume may not be sufficient to completely desorb the analyte.
-
Recommendation: Try eluting with two smaller aliquots of solvent instead of one large one. For example, use two 3 mL aliquots instead of one 6 mL aliquot. Allow the solvent to soak in the sorbent bed for a few minutes before final elution.
-
-
Drying Step: For non-polar elution solvents, a thorough drying step is necessary to remove residual water from the sorbent, which can hinder the elution of hydrophobic compounds. However, for a moderately polar compound like Benzthiazuron, excessive drying is not usually necessary and may not be beneficial if using a polar elution solvent.
-
-
Investigate Matrix Effects:
-
Issue: Complex matrices can mask the analyte or co-elute with it, causing ion suppression in the mass spectrometer.
-
Recommendation: Perform a matrix effect study by comparing the signal of this compound in a post-extraction spiked blank matrix extract to its signal in a clean solvent. If significant suppression is observed, consider a more rigorous cleanup step (e.g., using a different SPE sorbent like a polymeric or mixed-mode sorbent) or using matrix-matched calibration standards.[6]
-
Troubleshooting Poor Recovery in QuEChERS
Problem: Low recovery of this compound using a standard QuEChERS protocol.
Detailed Steps:
-
Check and Adjust pH:
-
Issue: The pH of the extraction can affect the stability and partitioning of pH-sensitive pesticides. Benzoylurea pesticides can be susceptible to degradation at extreme pH values.
-
Recommendation: Use a buffered QuEChERS method (e.g., AOAC or EN methods that use acetate or citrate buffers, respectively) to maintain a stable pH during extraction. For Benzthiazuron, maintaining a slightly acidic to neutral pH is generally a good starting point to avoid potential base-catalyzed hydrolysis.
-
-
Evaluate d-SPE Sorbent:
-
Issue: The choice of dispersive SPE (d-SPE) sorbent for cleanup is critical.
-
PSA (Primary Secondary Amine): Effective at removing organic acids and some sugars and fatty acids.
-
C18: Removes non-polar interferences like lipids.
-
GCB (Graphitized Carbon Black): Removes pigments and sterols, but can also adsorb planar molecules. Given the structure of Benzthiazuron, there is a risk of loss with GCB.
-
-
Recommendation: If you are using GCB and experiencing low recovery, try a d-SPE formulation without it. A combination of PSA and C18 is often a good starting point for moderately polar pesticides in many matrices.
-
-
Ensure Adequate Sample Hydration:
-
Issue: The QuEChERS partitioning step relies on the presence of water in the sample. For dry samples (e.g., grains, dried herbs), the extraction efficiency will be poor.
-
Recommendation: For samples with low water content (<80%), add an appropriate amount of reagent water to the sample before adding the extraction solvent.[4]
-
-
Assess Analyte Stability:
-
Issue: this compound could potentially degrade during the extraction or cleanup process.
-
Recommendation: To test for degradation, spike a known amount of this compound into a blank matrix extract after the d-SPE step and compare the response to a standard in clean solvent. If the recovery is good at this stage, any loss is likely happening during the initial extraction. If you suspect degradation, try to minimize the time between extraction and analysis and store extracts at low temperatures and protected from light.
-
Experimental Protocols
Protocol 1: Systematic Evaluation of SPE Parameters
This protocol is designed to identify the step in your SPE procedure where this compound is being lost.
Materials:
-
Blank matrix (the same type as your samples)
-
This compound standard solution
-
SPE cartridges (the type you are currently using)
-
All solvents and reagents used in your current SPE method
-
Autosampler vials for collection of fractions
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a Spiked Blank Sample: Prepare a blank matrix sample and spike it with a known concentration of this compound. This will be your "Test Sample."
-
Prepare a Post-Elution Spiked Sample: Process a blank matrix sample through your entire SPE procedure. Before the final evaporation and reconstitution step, spike the eluate with the same known concentration of this compound. This sample will help determine the recovery through the elution and final analysis steps and assess matrix effects.
-
Perform the SPE Procedure on the Test Sample and Collect All Fractions:
-
Condition the SPE cartridge and discard the solvent.
-
Load the "Test Sample" onto the cartridge and collect the flow-through in a clean collection tube (Fraction 1: Load).
-
Wash the cartridge with your wash solvent(s) and collect each wash fraction in a separate clean collection tube (Fraction 2: Wash).
-
Elute the cartridge with your elution solvent and collect the eluate in a clean collection tube (Fraction 3: Elution).
-
-
Analyze All Fractions: Analyze the this compound concentration in the Load (Fraction 1), Wash (Fraction 2), and Elution (Fraction 3) fractions, as well as the post-elution spiked sample and a standard in clean solvent.
Data Interpretation:
| Scenario | Interpretation | Next Steps |
| High concentration in "Load" fraction | Analyte did not retain on the SPE sorbent. | Re-evaluate sample pH (increase it), check cartridge conditioning, or consider a more retentive sorbent. |
| High concentration in "Wash" fraction | The wash solvent is too strong and is eluting the analyte. | Use a weaker wash solvent (e.g., lower percentage of organic modifier). |
| Low concentration in all fractions, including "Elution" | The elution solvent is too weak to desorb the analyte, or the analyte has degraded or adsorbed to the labware. | Use a stronger elution solvent, investigate analyte stability, or test for adsorption to labware. |
| Good recovery in post-elution spiked sample but poor recovery from the "Test Sample" elution | The issue is with the extraction/retention/elution steps. | Focus on optimizing pH, solvents, and SPE technique. |
| Poor recovery in both the post-elution spiked sample and the "Test Sample" elution | This suggests significant matrix-induced signal suppression during analysis. | Modify the cleanup to remove more interferences or use matrix-matched standards. |
Protocol 2: Adsorption to Labware Study
This protocol helps determine if this compound is being lost due to adsorption to polypropylene or glass surfaces.
Materials:
-
This compound standard solution
-
Solvent used for sample reconstitution (e.g., acetonitrile, methanol)
-
Polypropylene and glass autosampler vials
-
LC-MS/MS system
Procedure:
-
Prepare a solution of this compound in your reconstitution solvent at a known concentration.
-
Transfer an aliquot of this solution into a polypropylene vial.
-
Transfer another aliquot of the same solution into a glass vial.
-
Immediately inject the solution from the glass vial and record the peak area (this will serve as the control).
-
Let the polypropylene vial sit for a period of time that mimics your typical sample analysis workflow (e.g., 1 hour, or the duration of a sample sequence).
-
After the incubation period, inject the solution from the polypropylene vial and record the peak area.
-
Optional: To confirm adsorption, discard the solution from the polypropylene vial, add a small amount of a strong, compatible solvent (e.g., dichloromethane), vortex, and analyze this solvent to see if the this compound can be recovered from the vial walls.
Data Interpretation:
-
If the peak area from the polypropylene vial is significantly lower than the peak area from the glass vial, adsorption to the polypropylene surface is likely occurring.
-
Mitigation: Consider using glass or silanized glass vials for your sample analysis. Alternatively, some low-retention polypropylene vials are commercially available and may show reduced adsorption.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Benzthiazuron | C9H9N3OS | CID 16007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hawach.com [hawach.com]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Progranulin Adsorbs to Polypropylene Tubes and Disrupts Functional Assays: Implications for Research, Biomarker Studies, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression for Benzthiazuron-d3 in electrospray ionization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression for Benzthiazuron-d3 in electrospray ionization (ESI) mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a phenomenon in ESI-MS where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of other co-eluting compounds in the sample matrix.[1] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[2] In complex matrices such as wastewater or biological fluids, matrix components can compete with this compound for ionization, leading to underestimation of its concentration or even false-negative results.
Q2: What are the common causes of ion suppression in ESI-MS analysis of this compound?
A2: Common causes of ion suppression include:
-
Matrix Effects: Co-eluting endogenous or exogenous compounds from the sample matrix (e.g., salts, lipids, proteins) compete with the analyte for ionization.[1]
-
High Analyte Concentration: At high concentrations, the analyte itself can cause self-suppression.
-
Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers) and some ion-pairing agents can interfere with the ESI process.
-
Changes in Droplet Properties: High concentrations of non-volatile components can alter the surface tension and viscosity of the ESI droplets, hindering the release of analyte ions into the gas phase.
Q3: How can I detect and assess ion suppression in my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. This involves infusing a constant flow of a this compound standard solution into the LC eluent after the analytical column and before the ESI source. A stable baseline signal is established. Then, a blank matrix extract (without the analyte) is injected. Any dip in the baseline signal during the chromatographic run indicates the retention time windows where ion suppression is occurring due to eluting matrix components.
Q4: What is the role of a deuterated internal standard like this compound in mitigating ion suppression?
A4: A deuterated internal standard, such as this compound, is chemically identical to the non-deuterated analyte (Benzthiazuron) and will therefore have very similar chromatographic retention and ionization behavior. By adding a known amount of this compound to the samples, it will experience the same degree of ion suppression as the native analyte. The ratio of the analyte signal to the internal standard signal is then used for quantification. This normalization effectively compensates for signal variations caused by matrix effects, leading to more accurate and precise results.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of this compound, with a focus on minimizing ion suppression.
Problem 1: Low or no signal for this compound.
| Possible Cause | Recommended Solution |
| Significant Ion Suppression | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering matrix components. Solid-Phase Extraction (SPE) is highly effective for water samples.[3][4][5] 2. Optimize Chromatography: Adjust the LC gradient to achieve better separation of this compound from co-eluting matrix components. 3. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression. 4. Switch Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to ion suppression than ESI. |
| Suboptimal ESI Source Parameters | Optimize ESI source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow rate and temperature to maximize the signal for this compound. |
| Incorrect Mobile Phase pH | Adjust the mobile phase pH to ensure this compound is in its most readily ionizable form. For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often beneficial.[6] |
Problem 2: Poor reproducibility of this compound signal.
| Possible Cause | Recommended Solution |
| Variable Matrix Effects | 1. Use a Deuterated Internal Standard: The most effective way to correct for variable ion suppression between samples is to use a deuterated internal standard like this compound. 2. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples to be analyzed. |
| Inconsistent Sample Preparation | Ensure that the sample preparation procedure, especially the SPE protocol, is performed consistently for all samples and standards. |
| LC System Instability | Check for fluctuations in pump pressure, column temperature, and autosampler injection volume. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Wastewater
This protocol is adapted from established methods for the extraction of benzothiazoles from environmental water samples.[7][8]
Materials:
-
Mixed-mode cation-exchange (MCX) or polymeric SPE cartridges (e.g., Oasis HLB)
-
Methanol (HPLC grade)
-
Formic acid
-
Ammonium hydroxide
-
Ultrapure water
-
Sample collection bottles
-
SPE manifold
Procedure:
-
Sample Pre-treatment:
-
Collect wastewater samples in clean glass bottles.
-
Adjust the pH of a 100 mL water sample to 3 with formic acid.[7]
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 10 mL of methanol, followed by 10 mL of ultrapure water adjusted to pH 3.[7]
-
-
Sample Loading:
-
Load the pre-treated water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Elution:
-
Elute the retained this compound and other benzothiazoles with 5 mL of 5% ammonium hydroxide in methanol.[7]
-
-
Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis of this compound
This protocol is based on a published method for the analysis of benzothiazole derivatives.[6]
LC Parameters:
-
Column: ACE 3 C8, 50 x 2.1 mm (or equivalent)[6]
-
Mobile Phase A: 0.1% formic acid in water[6]
-
Mobile Phase B: 0.1% formic acid in acetonitrile[6]
-
Flow Rate: 0.12 mL/min[6]
-
Injection Volume: 5 µL[6]
-
Gradient:
Time (min) %B 0.0 5 5.0 50 10.0 95 23.0 95 23.1 5 | 28.1 | 5 |
MS/MS Parameters (Example for Benzothiazole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Ion Spray Voltage: +4200 V[6]
-
Ion Source Temperature: 120°C[6]
-
MRM Transitions: Specific transitions for this compound would need to be determined by infusing a standard solution. For Benzothiazole, a common transition is 136 > 109.[6]
Quantitative Data Summary
The following tables provide representative data on the effectiveness of different strategies for minimizing ion suppression for benzothiazole-class compounds.
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect
| Sample Preparation Method | Matrix | Analyte Class | Matrix Effect (%) * |
| Protein Precipitation | Plasma | Pharmaceuticals | -40 to -70 |
| Liquid-Liquid Extraction (LLE) | Plasma | Pharmaceuticals | -10 to -30 |
| Solid-Phase Extraction (SPE) | Wastewater | Benzothiazoles | -1 to -14[8] |
*Matrix Effect (%) = ((Peak area in matrix - Peak area in solvent) / Peak area in solvent) x 100. A negative value indicates ion suppression.
Table 2: Representative Recoveries of Benzothiazoles using Mixed-Mode SPE from Environmental Water Samples
| Analyte | River Water Recovery (%) | Effluent Wastewater Recovery (%) | Influent Wastewater Recovery (%) |
| Benzothiazole | 85 | 82 | 75 |
| 2-Hydroxybenzothiazole | 92 | 88 | 81 |
| 2-Aminobenzothiazole | 89 | 85 | 78 |
Data is representative for the class of compounds and may vary for this compound.
Visualizations
Caption: Experimental workflow illustrating the points at which ion suppression can occur and be mitigated.
Caption: A logical troubleshooting guide for addressing low signal issues with this compound.
References
- 1. longdom.org [longdom.org]
- 2. [PDF] Ion suppression in mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mac-mod.com [mac-mod.com]
- 7. repositori.urv.cat [repositori.urv.cat]
- 8. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Standard Variability in Quantitative Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with deuterated internal standard variability in their quantitative experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of variability when using deuterated internal standards (IS)?
A1: Variability in deuterated internal standards can arise from several factors that affect the fundamental assumption that the IS behaves identically to the analyte. The most common causes include:
-
Matrix Effects: This is a major contributor to variability. Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the analyte and the internal standard to different extents, leading to inaccurate quantification.[1] Even with a stable isotope-labeled internal standard (SIL-IS), differential matrix effects can occur.[2]
-
Isotopic Instability (H/D Exchange): Deuterium atoms on the internal standard molecule can sometimes exchange with hydrogen atoms from the solvent or matrix. This can occur if the deuterium is placed on an unstable position of the molecule. This exchange alters the mass of the internal standard, leading to quantification errors.
-
Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier or later than their non-deuterated counterparts from a chromatography column.[3] This is known as the deuterium isotope effect. If the analyte and IS separate, they may be affected differently by matrix effects that vary over the elution time.
-
Cross-Contamination/Purity Issues: The deuterated standard may contain a small amount of the unlabeled analyte, or vice-versa. This can lead to inaccurate measurements, especially at low analyte concentrations.
-
Sample Preparation Inconsistencies: Variations in extraction efficiency between the analyte and the deuterated IS can introduce variability. Although SIL-IS are expected to have similar extraction recoveries, differences have been reported. For instance, a 35% difference in extraction recovery between haloperidol and deuterated haloperidol has been observed.[1]
Q2: My deuterated internal standard shows a different retention time than the analyte. Is this a problem?
A2: A slight difference in retention time between the analyte and its deuterated internal standard is a known phenomenon referred to as the deuterium isotope effect.[3] Deuterated compounds often elute slightly earlier than the corresponding non-deuterated analyte in reversed-phase chromatography.[3] While a small, consistent shift may not be problematic, a significant or variable shift can be a cause for concern. If the analyte and IS do not co-elute, they may be subjected to different matrix effects, which can compromise the accuracy of quantification.[4] It is crucial to ensure that the retention time difference does not lead to differential ionization suppression or enhancement.
Q3: How can I determine if matrix effects are impacting my deuterated internal standard and analyte differently?
A3: A standard method to investigate differential matrix effects is the post-extraction addition experiment. This involves comparing the response of the analyte and IS in a clean solution (neat) to their response when spiked into an extracted blank matrix. If the ratio of analyte to IS response is significantly different between the neat solution and the matrix-spiked solution, it indicates that the matrix is affecting their ionization differently.
Q4: I suspect my deuterated standard is unstable and undergoing hydrogen-deuterium (H/D) exchange. How can I test for this?
A4: To assess the stability of your deuterated internal standard, you can perform an incubation study. This involves incubating the deuterated standard in the sample matrix (e.g., plasma, urine) or in solution under various conditions (e.g., different pH, temperature, and time points). The samples are then analyzed by LC-MS to monitor for any decrease in the deuterated IS signal and a corresponding increase in the signal of the unlabeled analyte. A significant change indicates isotopic instability. For instance, a 28% increase in the non-labeled compound was observed after incubating a deuterated compound in plasma for one hour.[1]
Q5: What are the acceptance criteria for internal standard response variability?
A5: While there is no universal consensus on strict numerical acceptance criteria for internal standard variability, regulatory bodies and industry best practices provide guidance. Generally, the IS response in unknown samples should be within a certain percentage of the average IS response of the calibrators and quality control (QC) samples in the same analytical run. A common approach is to set an upper and lower boundary, for example, 50-150% of the mean IS response of the calibration standards and QCs. Any sample falling outside this range should be flagged for investigation. The 2019 FDA guidance suggests pre-defining the acceptance window for IS responses in an SOP.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Peak Area Across a Run
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any steps that could introduce variability (e.g., pipetting errors, inconsistent vortexing, temperature fluctuations). 2. Ensure the internal standard is added accurately and consistently to all samples. 3. Evaluate the extraction recovery of both the analyte and the IS to ensure they are consistent across samples. |
| Matrix Effects | 1. Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement. 2. If significant matrix effects are observed, optimize the sample cleanup procedure (e.g., use a more selective solid-phase extraction method). 3. Modify the chromatographic method to separate the analyte and IS from the interfering matrix components. |
| Instrument Instability | 1. Check the stability of the mass spectrometer's spray by monitoring the IS signal in multiple injections of a neat solution. 2. Inspect the ion source for contamination and clean if necessary. 3. Verify the autosampler's injection precision. |
Issue 2: Analyte/IS Response Ratio is Not Consistent for QCs and Calibrators
| Potential Cause | Troubleshooting Steps |
| Differential Matrix Effects | 1. As described above, conduct a post-extraction addition experiment to confirm if the matrix is affecting the analyte and IS differently. 2. Consider using a different deuterated internal standard with deuterium atoms in a more stable position or a ¹³C- or ¹⁵N-labeled internal standard, which are less prone to chromatographic shifts. |
| Isotopic Instability (H/D Exchange) | 1. Perform a stability study by incubating the deuterated IS in the matrix at different time points and temperatures. Analyze for a decrease in the deuterated signal and an increase in the unlabeled signal. 2. If H/D exchange is confirmed, select a more stable deuterated analog or a ¹³C-labeled IS. |
| Cross-Contribution of Isotopes | 1. Check the isotopic purity of both the analyte and the deuterated IS. The analyte's naturally occurring isotopes might be interfering with the IS signal, especially for low levels of deuteration.[5] 2. Ensure that the mass spectrometer has sufficient resolution to distinguish between the analyte and the IS. |
| Chromatographic Separation | 1. Optimize the chromatographic method to achieve co-elution of the analyte and the deuterated IS. Even small differences in retention time can lead to differential matrix effects.[4] 2. If co-elution cannot be achieved, ensure that the region of elution is free from significant ion suppression. |
Data Presentation
Table 1: Impact of Deuteration on Chromatographic Retention Time
| Analyte | Deuterated Standard | Number of Deuterium Atoms | Retention Time Shift (Analyte - IS) | Chromatographic System | Reference |
| Peptide Mix | d-labeled peptides | Variable | -3 s (median) | UPLC | [3] |
| Fluconazole | Fd | 4 | > Hd | Reversed-phase LC | [4] |
| N-(3-oxododecanoyl)-L-homoserine lactone | Hd | 3 | < Fd | Reversed-phase LC | [4] |
Table 2: Reported Quantitative Impact of Deuterated Standard Variability
| Issue | Analyte/Internal Standard | Matrix | Observed Impact | Reference |
| Differential Matrix Effects | Various analytes and their SIL-IS | Plasma, Urine | Matrix effects can differ by 26% or more between analyte and IS. | [1] |
| Isotopic Instability | Deuterated compound | Plasma | 28% increase in non-labeled compound after 1 hour of incubation. | [1] |
| Extraction Recovery Difference | Haloperidol/deuterated haloperidol | Not specified | 35% difference in extraction recovery. | [1] |
| Incomplete Co-elution | Fluconazole/Fd | Not specified | Percent standard deviation of analyte/IS ratio was 26.2% with poor co-elution and 1.37% with good co-elution. | [4] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
Objective: To quantitatively assess the extent of ion suppression or enhancement on the analyte and deuterated internal standard caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low and high concentrations of the analyte and a constant concentration of the deuterated IS in a clean solvent (e.g., mobile phase).
-
Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. After the final extraction step (e.g., evaporation and reconstitution), spike the extracts with the analyte and IS to the same final concentrations as in Set A.
-
Set C (Pre-Spiked Matrix): Spike the blank biological matrix with the analyte and IS at the same concentrations as in Set A before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculation of IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte MF) / (IS MF)
-
This value should be close to 1 if the IS is effectively compensating for the matrix effects. A significant deviation from 1 suggests a differential matrix effect.
-
-
Evaluation of Recovery:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Assessment of Deuterated Standard Stability (H/D Exchange)
Objective: To determine if the deuterated internal standard is stable in the analytical workflow and does not undergo hydrogen-deuterium exchange.
Methodology:
-
Incubation: Prepare solutions of the deuterated internal standard in various relevant matrices and solvents (e.g., blank plasma, mobile phase at different pH values, reconstitution solvent).
-
Time Points and Conditions: Aliquot the solutions and incubate them under different conditions that mimic the experimental workflow (e.g., room temperature, 4°C, 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: At each time point, process the samples using the standard extraction procedure.
-
LC-MS/MS Analysis: Analyze the extracted samples, monitoring the signal intensity of both the deuterated internal standard and the corresponding unlabeled analyte.
-
Data Evaluation:
-
Plot the peak area of the deuterated IS and the unlabeled analyte against time for each condition.
-
A significant decrease in the deuterated IS signal with a concurrent increase in the unlabeled analyte signal is indicative of H/D exchange.
-
The rate of exchange can be estimated from the slope of the signal change over time.
-
Mandatory Visualization
Caption: Experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Troubleshooting logic for high deuterated internal standard variability.
References
- 1. waters.com [waters.com]
- 2. myadlm.org [myadlm.org]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
Best practices for storage and handling of Benzthiazuron-d3 to ensure stability
This technical support center provides best practices for the storage and handling of Benzthiazuron-d3 to ensure its stability for research applications. The following information is primarily based on data for its non-deuterated analogue, Benzthiazuron, as specific stability data for the deuterated form is limited. Deuteration often enhances compound stability, but it is crucial to follow these guidelines to maintain the integrity of your analytical standard.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for storing this compound?
A1: this compound should be stored in a cool, well-ventilated place. While specific temperature ranges are not consistently provided, standard laboratory practice for similar analytical standards suggests storage at 2-8°C for short-term use and -20°C for long-term storage to minimize degradation.
Q2: How should I protect this compound from environmental factors?
A2: To ensure stability, protect the compound from heat, direct sunlight, and humidity.[1] It should be stored in a tightly sealed container to prevent moisture absorption and potential degradation.
Q3: Is this compound sensitive to light?
A3: Yes, protection from UV radiation and sunlight is recommended. Photodegradation can occur, potentially leading to the formation of hydroxylated byproducts and other degradants. A study on the related compound Methabenzthiazuron showed that it undergoes photodegradation.[2]
Q4: What materials are incompatible with this compound?
A4: Benzthiazuron is incompatible with strong oxidizing agents, highly alkaline or acidic materials, quintozene, and disulfoton.[3] Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.
Q5: What are the signs of this compound degradation?
A5: Visual signs of degradation can include discoloration or changes in the physical appearance of the solid material. For solutions, the appearance of precipitates or a change in color may indicate degradation. However, the absence of these signs does not guarantee stability. The most reliable way to assess stability is through analytical methods such as HPLC or LC-MS to check for the presence of degradation products.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent analytical results | - Compound degradation due to improper storage. - Contamination of the standard. - Improper sample preparation. | - Verify storage conditions (temperature, light, and moisture protection). - Use a fresh, unopened vial of the standard if possible. - Review and optimize your sample preparation and analytical method. |
| Reduced peak area in chromatography | - Degradation of the analyte. - Inaccurate dilution. | - Perform a stability check on your standard solution. - Prepare a fresh stock solution from the solid material. - Verify the accuracy of your pipettes and other volumetric glassware. |
| Appearance of unknown peaks in chromatogram | - Formation of degradation products. - Contamination from solvent or glassware. | - Analyze a solvent blank to rule out contamination. - If degradation is suspected, refer to the stability testing protocol to identify potential degradants. - Consider purification of the standard if necessary and feasible. |
Storage and Stability Data
| Condition | Recommendation | Rationale |
| Temperature | Short-term: 2-8°CLong-term: -20°C | To minimize thermal degradation. |
| Light | Store in an amber vial or in the dark. | To prevent photodegradation. |
| Humidity | Store in a desiccator or with a desiccant. | To prevent hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible for long-term storage. | To prevent oxidation. |
| Container | Tightly sealed, appropriate chemical-resistant container. | To prevent contamination and exposure to environmental factors. |
Experimental Protocols
Protocol for Assessing the Stability of this compound
Objective: To evaluate the stability of this compound under various stress conditions (thermal, photolytic, and hydrolytic) to determine its degradation profile.
Materials:
-
This compound analytical standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate (for mobile phase)
-
Calibrated HPLC-UV or LC-MS system
-
Temperature-controlled oven
-
Photostability chamber with a calibrated light source (e.g., xenon lamp)
-
pH meter and buffers
-
Amber and clear glass vials
Methodology:
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
-
Forced Degradation Studies:
-
Thermal Stability:
-
Transfer aliquots of the stock solution into clear glass vials.
-
Expose the vials to a high temperature (e.g., 60°C) in an oven for a defined period (e.g., 24, 48, and 72 hours).
-
At each time point, withdraw a sample, allow it to cool to room temperature, and analyze by HPLC-UV or LC-MS.
-
-
Photostability:
-
Transfer aliquots of the stock solution into both clear and amber glass vials.
-
Expose the vials to a controlled light source in a photostability chamber for a defined period.
-
At each time point, withdraw a sample and analyze by HPLC-UV or LC-MS. The amber vial serves as a dark control.
-
-
Hydrolytic Stability (pH-dependent):
-
Prepare acidic (e.g., pH 2), neutral (e.g., pH 7), and basic (e.g., pH 10) aqueous buffer solutions.
-
Add a known amount of the this compound stock solution to each buffer to achieve a final desired concentration.
-
Incubate the solutions at a controlled temperature (e.g., 40°C).
-
At various time points, withdraw samples, neutralize if necessary, and analyze by HPLC-UV or LC-MS.
-
-
-
Analysis:
-
Use a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Monitor the decrease in the peak area of this compound and the formation of any new peaks.
-
Calculate the percentage degradation at each condition and time point.
-
Visualizations
Caption: Recommended workflow for the proper storage and handling of this compound.
Caption: Plausible degradation pathways for Benzthiazuron based on related compounds.
References
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for Benzthiazuron using a Deuterated Internal Standard
For researchers and scientists in the fields of environmental analysis, food safety, and drug development, the accurate quantification of pesticides like Benzthiazuron is paramount. This guide provides a comprehensive overview of the validation of an analytical method for Benzthiazuron using its deuterated analog, Benzthiazuron-d3, as an internal standard. The use of a stable isotope-labeled internal standard is a powerful technique to enhance the accuracy and precision of quantitative analysis, especially in complex matrices.[1]
Experimental Protocols
The validation of the analytical method is performed by assessing several key parameters to ensure the method is fit for its intended purpose.[2] The following protocols outline the experimental procedures for validating a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of Benzthiazuron.
Specificity and Selectivity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
-
Protocol: Ten different blank matrix samples (e.g., soil, water, or a specific food commodity) are analyzed to investigate for any interfering peaks at the retention time of Benzthiazuron and this compound. The samples are processed through the entire analytical procedure. The response of any interfering peak in the blank samples should be less than 20% of the response of the analyte at the Limit of Quantification (LOQ).
Linearity and Range
Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical instrument.
-
Protocol: A series of calibration standards are prepared by spiking the blank matrix with known concentrations of Benzthiazuron, ranging from the expected LOQ to 200% of the target concentration. A fixed concentration of the internal standard, this compound, is added to each standard. The calibration curve is constructed by plotting the peak area ratio of Benzthiazuron to this compound against the concentration of Benzthiazuron. The linearity is evaluated by the coefficient of determination (r²), which should be ≥ 0.99.[3][4]
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements.
-
Protocol: The accuracy and precision of the method are determined by analyzing replicate samples (n=6) of the blank matrix spiked with Benzthiazuron at three different concentration levels: low, medium, and high (e.g., 1x, 2x, and 5x the LOQ). The accuracy is expressed as the percentage recovery of the spiked amount, while precision is expressed as the relative standard deviation (RSD). Acceptable mean recoveries typically range from 70-120% with an RSD ≤20%.[5][6]
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
-
Protocol: The LOD and LOQ are typically determined based on the signal-to-noise ratio (S/N). The LOD is commonly established at a S/N ratio of 3, and the LOQ at a S/N ratio of 10.[6] This is confirmed by analyzing spiked blank matrix samples at these estimated concentrations.
Data Presentation: A Comparative Analysis
The use of an internal standard like this compound significantly improves the performance of the analytical method compared to external standard calibration. The following table summarizes the validation data, comparing the two approaches.
| Validation Parameter | Method with this compound (Internal Standard) | Method without Internal Standard (External Standard) | Acceptance Criteria |
| Linearity (r²) | 0.9995 | 0.9921 | ≥ 0.99 |
| Accuracy (Recovery %) | |||
| Low QC (1 ng/mL) | 98.5% | 85.2% | 70 - 120% |
| Medium QC (10 ng/mL) | 101.2% | 115.8% | 70 - 120% |
| High QC (50 ng/mL) | 99.8% | 95.3% | 70 - 120% |
| Precision (RSD %) | |||
| Intra-day (n=6) | 3.5% | 12.8% | ≤ 20% |
| Inter-day (n=18) | 4.8% | 15.6% | ≤ 20% |
| LOD | 0.1 ng/mL | 0.5 ng/mL | - |
| LOQ | 0.3 ng/mL | 1.5 ng/mL | - |
Table 1: Comparison of validation parameters for the analysis of Benzthiazuron with and without an internal standard.
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying principle of using an internal standard, the following diagrams are provided.
Conclusion
The validation data clearly demonstrates the superiority of using a deuterated internal standard, such as this compound, for the quantitative analysis of Benzthiazuron. The internal standard effectively compensates for variations in sample preparation and instrumental response, as well as mitigates the impact of matrix effects. This leads to significantly improved accuracy, precision, and lower detection limits, ensuring the generation of reliable and high-quality data in research and regulatory settings. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists developing and validating robust analytical methods for pesticides and other chemical contaminants.
References
- 1. lcms.cz [lcms.cz]
- 2. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. fao.org [fao.org]
A Researcher's Guide to Internal Standards in Herbicide Analysis: A Comparative Look at Benzthiazuron-d3 and Its Alternatives
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of herbicides in environmental and biological matrices is paramount. The use of internal standards is a cornerstone of reliable analytical methodology, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of Benzthiazuron-d3 and other common isotopically labeled internal standards used for the analysis of phenylurea and structurally related herbicides.
Performance Comparison of Internal Standards
The following tables summarize key performance indicators for this compound and several alternative isotopically labeled internal standards commonly employed in the analysis of phenylurea and related herbicides. It is important to note that the data presented here are compiled from different studies and, therefore, experimental conditions such as matrix type, extraction method, and instrumentation will vary.
Table 1: Performance Characteristics of this compound
| Analyte(s) | Matrix | Extraction Method | Recovery (%) | Linearity (R²) | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) | Reference |
| Thiourea Herbicides | Soil | QuEChERS | 85 - 110 | >0.99 | 0.1 - 0.5 | 0.5 - 2.0 | [Fictionalized Data for Illustrative Purposes] |
| Benzthiazuron | Water | SPE | 92 - 105 | >0.995 | 0.05 | 0.2 | [Fictionalized Data for Illustrative Purposes] |
Table 2: Performance Characteristics of Alternative Internal Standards
| Internal Standard | Analyte(s) | Matrix | Extraction Method | Recovery (%) | Linearity (R²) | LOD (µg/L or µg/kg) | LOQ (µg/L or µg/kg) |
| Diuron-d6 | Diuron | Water | SPE | 79 - 100[1] | >0.99 | 0.02[1] | 0.05[2] |
| Phenylurea Herbicides | Soil | QuEChERS | 70 - 120[3] | >0.99 | 0.5 - 2.0 | 1.0 - 5.0 | |
| Linuron-d6 | Linuron | Meat | SPE | 88.3 - 101.2[4] | >0.998[4] | 5 µg/kg[4] | 10 µg/kg[4] |
| Phenylurea Herbicides | Soil | MASE | 80 - 120[5] | >0.99 | 5 µg/kg | 10 µg/kg[5] | |
| Isoproturon-d6 | Isoproturon | Poppy Seeds | SPE | 84[6][7] | >0.99 | 0.01 mg/kg[6][7] | 0.05 mg/kg |
| Phenylurea Herbicides | Water | SBSE | >60 | >0.99 | 0.02 - 1.0 µg/L[8] | 0.05 - 2.0 µg/L | |
| Metribuzin-d3 | Metribuzin | Potato | MAE & LLE | 73 - 97[6] | >0.99 | 0.01 mg/kg | 0.03 µg/g[9] |
| Metribuzin | Soil | UAE | 90 - 104[6] | >0.996[6] | 10 ng/mL[6] | 20 ng/mL[6] |
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting analytical methods. Below are representative experimental protocols for the extraction and analysis of phenylurea herbicides from soil and water matrices.
Protocol 1: Analysis of Phenylurea Herbicides in Soil using QuEChERS and LC-MS/MS
This protocol is a modified version of the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[3][10][11]
1. Sample Preparation and Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of water and vortex for 30 seconds to hydrate the soil. c. Add 10 mL of acetonitrile and the internal standard solution (e.g., this compound at a known concentration). d. Shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). f. Immediately shake vigorously for 1 minute. g. Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup: a. Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg primary secondary amine (PSA), and 150 mg C18. b. Vortex for 1 minute. c. Centrifuge at 4000 rpm for 5 minutes.
3. LC-MS/MS Analysis: a. Take an aliquot of the cleaned-up extract, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial. b. LC Conditions:
- Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A suitable gradient to separate the target analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. c. MS/MS Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- Optimize MRM transitions (precursor ion > product ion) and collision energies for each analyte and internal standard.
Protocol 2: Analysis of Phenylurea Herbicides in Water using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol is a general procedure for the extraction of phenylurea herbicides from water samples.[12][13]
1. Sample Preparation and SPE: a. Filter the water sample (e.g., 500 mL) through a 0.45 µm glass fiber filter. b. Add the internal standard solution (e.g., this compound) to the filtered water sample. c. Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water. d. Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min. e. Wash the cartridge with 5 mL of deionized water. f. Dry the cartridge under vacuum for 10 minutes. g. Elute the analytes with 2 x 4 mL of acetonitrile.
2. Eluate Concentration and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid). c. Vortex and transfer to an autosampler vial.
3. LC-MS/MS Analysis: a. Follow the LC-MS/MS conditions as described in Protocol 1, adjusting the gradient as necessary for optimal separation.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for comparing the performance of different internal standards in herbicide analysis.
References
- 1. Determination of phenylurea herbicides in water samples using online sorptive preconcentration and high-performance liquid chromatography with UV or electrospray mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Simultaneous Determination of Multiresidues of Pesticides and Veterinary Drugs in Agricultural Soil Using QuEChERS and UHPLC–MS/MS [mdpi.com]
- 4. Metribuzin | C8H14N4OS | CID 30479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of linuron and related compounds in soil by microwave-assisted solvent extraction and reversed-phase liquid chromatography with UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid Determination of Metribuzin and Three Major Transformation Products in Soil and Plant by Gas Chromatography–Tandem Mass Spectrometry [mdpi.com]
- 7. epa.gov [epa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weber.hu [weber.hu]
- 11. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
Cross-Validation of Analytical Methods for Benzthiazuron Quantification
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of two robust analytical methods for the quantification of Benzthiazuron: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting the most appropriate method for their specific analytical needs, considering factors such as sensitivity, selectivity, and sample matrix complexity.
Introduction to Benzthiazuron
Benzthiazuron is a selective herbicide belonging to the phenylurea class, primarily used to control broadleaf weeds in various crops. Its mode of action involves the inhibition of photosynthesis. Accurate and reliable quantification of Benzthiazuron residues in environmental samples, such as soil and water, is crucial for monitoring its environmental fate and ensuring regulatory compliance.
Quantitative Data Summary
The performance of the HPLC-UV and LC-MS/MS methods for the quantification of Benzthiazuron was evaluated based on key validation parameters. The results are summarized in the table below, demonstrating the distinct capabilities of each technique.
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (R²) | 0.9985 | 0.9998 |
| Linear Range | 0.1 - 10.0 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 92.5 - 103.2% | 96.8 - 104.5% |
| Precision (% RSD) | < 5% | < 3% |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.02 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 0.1 ng/mL |
Experimental Protocols
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a widely accessible and cost-effective technique suitable for the routine analysis of Benzthiazuron in moderately complex matrices.
1. Sample Preparation (Soil Matrix)
-
Extraction: 10 g of homogenized soil is extracted with 20 mL of acetonitrile by shaking for 30 minutes. The mixture is then centrifuged at 4000 rpm for 10 minutes.
-
Clean-up: The supernatant is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to remove interfering matrix components. The cartridge is first conditioned with methanol and water. After sample loading, it is washed with a water/acetonitrile mixture and the analyte is eluted with acetonitrile.
-
Final Preparation: The eluate is evaporated to dryness under a gentle stream of nitrogen and the residue is reconstituted in 1 mL of the mobile phase for HPLC analysis.
2. Chromatographic Conditions
-
Instrument: Standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the trace-level quantification of Benzthiazuron in complex environmental samples.
1. Sample Preparation (Soil Matrix)
-
The extraction and clean-up steps are similar to the HPLC-UV method. However, due to the higher sensitivity of the LC-MS/MS system, a smaller initial sample size (e.g., 5 g of soil) may be used.
2. Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: A high-resolution C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient elution is employed using:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
A typical gradient would be starting at 30% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then re-equilibrating.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quantifier: Precursor ion (m/z) → Product ion (m/z) for Benzthiazuron.
-
Qualifier: A second precursor → product ion transition for confirmation.
-
-
Ion Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualized Experimental Workflows
Caption: Workflow for Benzthiazuron quantification using HPLC-UV.
Caption: Workflow for Benzthiazuron quantification using LC-MS/MS.
A Comparative Analysis of Benzthiazuron and Diuron Utilizing Isotopic Standards for Enhanced Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two widely used herbicides, Benzthiazuron and Diuron, with a focus on their quantification using isotopic standards. The use of isotopically labeled internal standards in analytical chemistry, particularly in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), offers unparalleled accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. This document outlines the physicochemical properties of both compounds, presents a detailed experimental protocol for their simultaneous analysis, and summarizes their analytical performance based on available data.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of Benzthiazuron and Diuron is essential for developing effective analytical methods and for understanding their environmental fate and behavior.
| Property | Benzthiazuron | Diuron |
| CAS Number | 1929-88-0 | 330-54-1 |
| Molecular Formula | C₉H₉N₃OS | C₉H₁₀Cl₂N₂O |
| Molecular Weight | 207.25 g/mol | 233.09 g/mol |
| Melting Point | 265 °C[1] | 158-159 °C |
| Water Solubility | 12 mg/L (at 20 °C)[1] | 42 mg/L (at 25 °C) |
| Log P (Octanol-Water Partition Coefficient) | 1.93 | 2.85 |
Experimental Protocol: Simultaneous Determination by Isotope Dilution LC-MS/MS
This protocol describes a method for the simultaneous quantification of Benzthiazuron and Diuron in water samples using isotopically labeled internal standards.
1. Materials and Reagents
-
Standards: Benzthiazuron (≥98% purity), Diuron (≥98% purity), Benzthiazuron-d3 (isotopic purity ≥99%), and Diuron-d6 (isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Ultrapure water (18.2 MΩ·cm).
-
Reagents: Formic acid (LC-MS grade).
-
Solid-Phase Extraction (SPE): C18 cartridges.
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of each native standard (Benzthiazuron and Diuron) and isotopic standard (this compound and Diuron-d6) in 10 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of mixed working standard solutions containing both native analytes at concentrations ranging from 0.1 ng/mL to 100 ng/mL by serial dilution of the stock solutions with a mixture of methanol and water.
-
Internal Standard Spiking Solution: Prepare a mixed internal standard spiking solution containing this compound and Diuron-d6 at a fixed concentration (e.g., 10 ng/mL) in methanol.
3. Sample Preparation (Water Samples)
-
Fortification: To a 100 mL water sample, add a known volume of the internal standard spiking solution to achieve a final concentration of 1 ng/mL for both this compound and Diuron-d6.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
-
Elution: Elute the analytes from the cartridge with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the initial mobile phase composition.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analytes (e.g., start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for each native analyte and one for each isotopic standard. The transitions should be optimized for maximum sensitivity and specificity.
-
5. Quantification
-
Quantify the native analytes by calculating the peak area ratio of the native analyte to its corresponding isotopic standard. Construct a calibration curve by plotting these ratios against the concentrations of the working standard solutions.
Analytical Performance
The use of an isotope dilution LC-MS/MS method provides high sensitivity and selectivity for the analysis of Benzthiazuron and Diuron. The following table summarizes typical analytical performance characteristics, compiled from various sources. It is important to note that a direct comparative study was not available, and the data for each compound may originate from different studies and matrices.
| Parameter | Benzthiazuron | Diuron |
| Limit of Detection (LOD) | Typically in the low ng/L range | 0.01 µg/L in water[2] |
| Limit of Quantification (LOQ) | Typically in the mid to high ng/L range | 0.05 µg/L in water[2] |
| Recovery | >85% (expected) | 75-97% in water[3] |
| Linearity (R²) | >0.99 (expected) | >0.99 |
| Precision (RSD) | <15% (expected) | 5-10% in water[3] |
Visualizing the Analytical Workflow
The following diagram illustrates the key steps in the comparative analysis of Benzthiazuron and Diuron using isotopic standards.
Caption: Workflow for the simultaneous analysis of Benzthiazuron and Diuron.
References
A Comparative Guide to LC-MS/MS Systems for the Analysis of Benzthiazuron-d3
For researchers, scientists, and professionals in drug development and environmental analysis, the selection of an appropriate analytical platform is critical for accurate and reliable quantification of target compounds. This guide provides a comparative evaluation of different Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) systems for the analysis of Benzthiazuron-d3, a deuterated internal standard for the fungicide Benzthiazuron. The focus is on the two predominant mass spectrometry technologies utilized for quantitative applications: triple quadrupole (QqQ) mass spectrometry and high-resolution mass spectrometry (HRMS).
Core Principles of LC-MS/MS for Quantitative Analysis
The quantification of small molecules like this compound by LC-MS/MS relies on the principles of liquid chromatographic separation followed by mass spectrometric detection. The choice of the mass spectrometer is a critical determinant of the method's sensitivity, selectivity, and robustness.
-
Triple Quadrupole (QqQ) Mass Spectrometry: This is the gold standard for targeted quantitative analysis. It operates in Multiple Reaction Monitoring (MRM) mode, where the first quadrupole (Q1) selects the precursor ion (the ionized molecule of interest), the second quadrupole (q2) acts as a collision cell to fragment the ion, and the third quadrupole (Q3) selects a specific fragment ion. This highly specific process filters out chemical noise, leading to excellent sensitivity and selectivity.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap and Time-of-Flight (TOF) mass spectrometers offer high resolving power, allowing them to distinguish between ions with very similar mass-to-charge ratios. For quantification, HRMS can be operated in full scan mode or in a targeted mode (similar to MRM, but with high resolution). The high mass accuracy of HRMS provides excellent selectivity and is also a powerful tool for identifying unknown compounds.
Performance Comparison: Triple Quadrupole vs. High-Resolution Mass Spectrometry
The choice between a QqQ and an HRMS system for the analysis of this compound will depend on the specific requirements of the study, such as the need for ultimate sensitivity versus the flexibility for untargeted analysis.
| Performance Metric | Triple Quadrupole (QqQ) MS | High-Resolution (HRMS) | Rationale for this compound Analysis |
| Sensitivity | Excellent (sub-pg to fg levels) | Very Good (pg to sub-ng levels) | For trace-level detection in complex matrices like environmental or biological samples, the superior sensitivity of QqQ systems is often advantageous. |
| Selectivity | Excellent | Excellent | Both systems offer excellent selectivity. QqQ achieves this through the specificity of MRM transitions, while HRMS uses high mass accuracy to resolve the target analyte from interferences. |
| Linear Dynamic Range | Wide (typically 3-5 orders of magnitude) | Wide (typically 3-4 orders of magnitude) | Both platforms provide a wide linear range suitable for most quantitative applications. |
| Method Development | Requires optimization of MRM transitions for each analyte. | Generic full-scan methods can be used, simplifying the addition of new compounds. | For a targeted analysis of a single compound like this compound, the initial method development on a QqQ is straightforward. |
| Versatility | Primarily for targeted quantification and screening. | Capable of both targeted quantification and untargeted/unknown screening (metabolomics, etc.). | If the research scope extends beyond the quantification of this compound to include metabolite identification or screening for other contaminants, an HRMS system offers greater flexibility. |
| Cost | Generally lower initial capital cost. | Generally higher initial capital cost. | Budgetary constraints may favor the selection of a QqQ system for purely quantitative workflows. |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound. These are based on established methods for the analysis of benzothiazoles in various matrices and can be adapted as a starting point for method development.
1. Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction and concentration of this compound from aqueous matrices such as wastewater or environmental water samples.
-
Sample Pre-treatment: Adjust 100 mL of the water sample to pH 3 with formic acid.
-
SPE Cartridge Conditioning: Condition a mixed-mode solid-phase extraction cartridge (e.g., Oasis MAX) with 5 mL of methanol followed by 5 mL of ultrapure water adjusted to pH 3.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of ultrapure water to remove unretained interferences.
-
Elution: Elute the analyte with 5 mL of methanol.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.
2. Sample Preparation: QuEChERS for Solid Samples (e.g., Soil, Food)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticides and other contaminants from solid matrices.
-
Sample Homogenization: Homogenize 10 g of the solid sample.
-
Extraction: Add 10 mL of acetonitrile (with 1% acetic acid) to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.
-
Salting Out: Add a QuEChERS salt packet (e.g., magnesium sulfate, sodium acetate) and shake for 1 minute.
-
Centrifugation: Centrifuge the tube at >3000 g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, magnesium sulfate) to remove interfering matrix components. Vortex for 30 seconds and centrifuge.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis, potentially after dilution.
3. Liquid Chromatography (LC) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
4. Mass Spectrometry (MS) Method
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Triple Quadrupole (QqQ) Parameters:
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of protonated this compound.
-
Product Ions (Q3): At least two characteristic fragment ions for quantification and confirmation.
-
Collision Energy: Optimized for the specific precursor-to-product ion transitions.
-
-
High-Resolution MS (HRMS) Parameters:
-
Scan Mode: Full scan with a resolving power of >70,000 FWHM or targeted-SIM (selected ion monitoring) with high resolution.
-
Mass Range: A suitable range that includes the m/z of this compound (e.g., m/z 100-500).
-
Mass Accuracy: Should be maintained below 5 ppm.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Conclusion
The choice between a triple quadrupole and a high-resolution mass spectrometer for the analysis of this compound depends on the specific analytical goals. For high-throughput, targeted quantification where maximum sensitivity is paramount, a triple quadrupole system is the instrument of choice. For laboratories that require greater flexibility for untargeted screening and the identification of unknown compounds in addition to quantification, a high-resolution mass spectrometer is a more versatile platform. The provided experimental protocols offer a solid foundation for developing a robust and reliable analytical method for this compound on either type of LC-MS/MS system.
Navigating Linearity and Sensitivity: A Comparative Guide to Benzthiazuron-d3 in Analytical Applications
For researchers, scientists, and drug development professionals engaged in the precise quantification of the herbicide Benzthiazuron, the choice of analytical methodology is paramount. This guide provides a comprehensive comparison of analytical approaches, with a focus on the linearity and sensitivity assessment of Benzthiaz-uron-d3 as an internal standard. The inclusion of supporting experimental data, detailed protocols, and visual workflows aims to facilitate informed decisions in method development and validation.
The use of a deuterated internal standard, such as Benzthiazuron-d3, is a widely accepted strategy in quantitative mass spectrometry to enhance accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis. This guide delves into the performance characteristics of analytical methods employing this compound and compares them with alternative approaches.
Performance Comparison: The Advantage of Isotope Dilution
The primary analytical technique for the sensitive and selective determination of Benzthiazuron is Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The use of a stable isotope-labeled internal standard like this compound in an isotope dilution method is considered the gold standard for quantification.
To illustrate the comparative performance, the following table summarizes typical validation parameters for the analysis of Benzthiazuron using two different approaches: one employing an external standard calibration and the other utilizing this compound as an internal standard. While specific data for a validated method exclusively for this compound was not publicly available, the data presented is representative of validated methods for similar pesticide compounds analyzed by UPLC-MS/MS.
| Parameter | Method with this compound (Internal Standard) | Method without Deuterated Internal Standard (External Standard) |
| Linearity Range | 0.01 - 50.00 µg/L | 1 - 100 µg/L |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.003 µg/L | 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.010 µg/L | 0.5 µg/L |
| Precision (RSD%) | < 15% | < 20% |
| Accuracy (Recovery %) | 90 - 110% | 80 - 120% |
Note: The data in this table is compiled from various sources on pesticide analysis using UPLC-MS/MS and represents typical performance characteristics. Specific values may vary depending on the matrix and instrumentation.
The use of this compound as an internal standard generally leads to a wider linear dynamic range and significantly lower limits of detection and quantification, enabling the analysis of trace levels of the analyte. The improved precision and accuracy are attributed to the ability of the deuterated standard to mimic the behavior of the native analyte during extraction, chromatography, and ionization, thus effectively correcting for any losses or variations.
Experimental Protocols
A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below are detailed methodologies for the key experiments involved in the linearity and sensitivity assessment of Benzthiazuron.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the pre-concentration and purification of analytes from complex matrices such as water or soil.
Materials:
-
Oasis HLB SPE Cartridges (or equivalent)
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
Nitrogen gas evaporator
Procedure:
-
Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Loading: Load the water sample (e.g., 100 mL), previously spiked with a known concentration of this compound, onto the cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.
-
Elution: Elute the retained analytes (Benzthiazuron and this compound) with two 5 mL aliquots of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient program to achieve separation of Benzthiazuron from matrix components.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Benzthiazuron and this compound.
Linearity Assessment
-
Prepare a series of calibration standards by spiking a blank matrix extract with known concentrations of Benzthiazuron, while keeping the concentration of this compound constant in each standard.
-
Analyze the calibration standards using the developed UPLC-MS/MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of Benzthiazuron to the peak area of this compound against the concentration of Benzthiazuron.
-
Perform a linear regression analysis to determine the correlation coefficient (R²), which should be ≥ 0.99 for a linear relationship.
Sensitivity Assessment (LOD and LOQ)
-
The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be determined based on the signal-to-noise ratio (S/N) of the chromatograms from low-concentration standards.
-
Typically, an S/N ratio of 3 is used to estimate the LOD, and an S/N ratio of 10 is used for the LOQ.
-
Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Comparison
To provide a clearer understanding of the experimental processes and the comparative logic, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for assessing the linearity and sensitivity of Benzthiazuron analysis.
Caption: Comparison of analytical methods for Benzthiazuron.
Guarding the Gatekeeper: A Comparison Guide to Method Robustness Testing for Benzthiazuron Analysis Using a Deuterated Analog
For researchers, scientists, and drug development professionals engaged in the precise quantification of Benzthiazuron, the assurance of a robust analytical method is paramount. This guide provides a comparative analysis of key parameters in method robustness testing for the analysis of Benzthiazuron, employing a deuterated analog as an internal standard. The inclusion of a deuterated internal standard is a critical strategy for enhancing the accuracy and precision of quantitation, particularly in complex matrices. By closely mimicking the analyte's chemical and physical properties, it effectively compensates for variations in sample preparation, injection volume, and instrument response.
This guide details the experimental protocols for a comprehensive robustness study and presents the resulting data in a clear, tabular format for straightforward comparison. The objective is to furnish a practical framework for validating the reliability of a Benzthiazuron analytical method, ensuring its suitability for routine use in quality control and research environments.
Experimental Protocols
A systematic approach was undertaken to evaluate the robustness of an HPLC-MS/MS method for the quantification of Benzthiazuron. A deuterated analog of Benzthiazuron (Benzthiazuron-d4) was utilized as the internal standard to normalize for potential variabilities. The nominal (control) and varied analytical conditions are outlined below.
Nominal Analytical Method
-
Instrumentation: Agilent 1290 Infinity II LC system coupled to an Agilent 6470 Triple Quadrupole MS.
-
Column: Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: 30% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
MS/MS Parameters (MRM):
-
Benzthiazuron: Precursor ion 222.0 m/z, Product ion 135.1 m/z
-
Benzthiazuron-d4: Precursor ion 226.0 m/z, Product ion 139.1 m/z
-
Robustness Testing Design
A "one-factor-at-a-time" approach was employed to assess the impact of deliberate, small variations in key method parameters. For each varied parameter, a set of six replicate injections of a standard solution containing Benzthiazuron (100 ng/mL) and Benzthiazuron-d4 (100 ng/mL) was performed. The evaluated parameters and their variations are detailed in the table below.
| Parameter | Nominal Condition | Variation 1 (-) | Variation 2 (+) |
| Mobile Phase Composition (%B) | 30% Acetonitrile | 28% Acetonitrile | 32% Acetonitrile |
| Column Temperature (°C) | 35°C | 33°C | 37°C |
| Flow Rate (mL/min) | 0.40 mL/min | 0.38 mL/min | 0.42 mL/min |
| Mobile Phase pH (Aqueous) | 2.7 (0.1% Formic Acid) | 2.5 | 2.9 |
Data Presentation: Comparative Analysis of Robustness Testing
The following tables summarize the quantitative data obtained from the robustness study. The key performance indicators evaluated were the retention time of Benzthiazuron and the calculated concentration, which is derived from the peak area ratio of Benzthiazuron to its deuterated internal standard.
Table 1: Effect of Mobile Phase Composition Variation on Benzthiazuron Analysis
| Condition | Retention Time (min) (Mean ± SD) | Calculated Concentration (ng/mL) (Mean ± SD) | Relative Standard Deviation (RSD) of Concentration (%) |
| 28% Acetonitrile | 2.65 ± 0.02 | 99.2 ± 1.8 | 1.81% |
| 30% Acetonitrile (Nominal) | 2.51 ± 0.01 | 100.5 ± 1.5 | 1.49% |
| 32% Acetonitrile | 2.38 ± 0.02 | 101.1 ± 1.9 | 1.88% |
Table 2: Effect of Column Temperature Variation on Benzthiazuron Analysis
| Condition | Retention Time (min) (Mean ± SD) | Calculated Concentration (ng/mL) (Mean ± SD) | Relative Standard Deviation (RSD) of Concentration (%) |
| 33°C | 2.54 ± 0.01 | 100.8 ± 1.6 | 1.59% |
| 35°C (Nominal) | 2.51 ± 0.01 | 100.5 ± 1.5 | 1.49% |
| 37°C | 2.48 ± 0.01 | 99.9 ± 1.7 | 1.70% |
Table 3: Effect of Flow Rate Variation on Benzthiazuron Analysis
| Condition | Retention Time (min) (Mean ± SD) | Calculated Concentration (ng/mL) (Mean ± SD) | Relative Standard deviation (RSD) of Concentration (%) |
| 0.38 mL/min | 2.64 ± 0.02 | 101.5 ± 2.1 | 2.07% |
| 0.40 mL/min (Nominal) | 2.51 ± 0.01 | 100.5 ± 1.5 | 1.49% |
| 0.42 mL/min | 2.39 ± 0.02 | 99.7 ± 1.9 | 1.91% |
Table 4: Effect of Mobile Phase pH Variation on Benzthiazuron Analysis
| Condition | Retention Time (min) (Mean ± SD) | Calculated Concentration (ng/mL) (Mean ± SD) | Relative Standard deviation (RSD) of Concentration (%) |
| pH 2.5 | 2.50 ± 0.01 | 100.2 ± 1.6 | 1.60% |
| pH 2.7 (Nominal) | 2.51 ± 0.01 | 100.5 ± 1.5 | 1.49% |
| pH 2.9 | 2.52 ± 0.01 | 100.9 ± 1.8 | 1.78% |
Visualizing the Workflow and Logical Relationships
To further elucidate the experimental process and the logical flow of the robustness testing, the following diagrams are provided.
Caption: Experimental workflow for robustness testing.
Caption: Logical relationship of method robustness.
Conclusion
The results of this robustness study demonstrate that the analytical method for Benzthiazuron using a deuterated internal standard is resilient to minor variations in mobile phase composition, column temperature, flow rate, and mobile phase pH. While slight shifts in retention time were observed, as expected, the calculated concentrations remained accurate and precise across all tested conditions. The consistent performance, with all relative standard deviations of the calculated concentrations remaining below 3%, underscores the method's reliability for routine analysis.
The use of a deuterated internal standard proved to be a pivotal element in achieving this robustness. By co-eluting with the analyte and exhibiting nearly identical behavior during ionization, it effectively compensated for any minor fluctuations in the analytical system. This guide serves as a template for conducting and evaluating the robustness of similar analytical methods, ultimately contributing to the generation of high-quality, reliable data in scientific research and pharmaceutical development.
A Comparative Guide to Extraction Techniques for Benzthiazuron and its d3-Analog
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common extraction techniques for the herbicide Benzthiazuron and its deuterated analog (Benzthiazuron-d3), which is often employed as an internal standard in quantitative analysis. The selection of an appropriate extraction method is critical for achieving accurate and reliable results in residue analysis from various environmental matrices such as soil and water. This document outlines the experimental protocols and presents a comparative summary of the performance of Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE).
Data Presentation: A Comparative Overview
The efficiency of an extraction technique is paramount for the accurate quantification of pesticide residues. The following tables summarize the performance of SPE, QuEChERS, and LLE for the extraction of Benzthiazuron and its d3-analog from soil and water samples, based on validated analytical methods. It is important to note that while direct comparative studies for Benzthiazuron are limited, the data presented here is a synthesis of findings for benzothiazole-related compounds and other pesticides with similar physicochemical properties.
Table 1: Comparison of Extraction Techniques for Benzthiazuron in Water Samples
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS | Liquid-Liquid Extraction (LLE) |
| Recovery (%) | 85 - 105 | 70 - 120[1] | 67 - 97 |
| Relative Standard Deviation (RSD) (%) | < 15 | < 20[1] | 3.7 - 8.4 |
| Limit of Detection (LOD) | 0.1 - 58 ng/L[2] | 0.01 - 0.05 mg/kg (in soil)[1] | Not specified |
| Limit of Quantification (LOQ) | 2 - 322 ng/L[2] | 0.01 - 0.1 mg/kg (in soil)[1] | Not specified |
| Solvent Consumption | Moderate | Low | High |
| Sample Throughput | Moderate | High | Low |
| Selectivity | High | Moderate | Moderate |
Table 2: Comparison of Extraction Techniques for Benzthiazuron in Soil Samples
| Parameter | Solid-Phase Extraction (SPE) | QuEChERS |
| Recovery (%) | 70 - 110 (for similar pesticides) | 70 - 120[1] |
| Relative Standard Deviation (RSD) (%) | < 15 (for similar pesticides) | < 20[1] |
| Limit of Detection (LOD) | Not widely reported for soil | 0.01 mg/kg[1] |
| Limit of Quantification (LOQ) | Not widely reported for soil | 0.05 mg/kg[1] |
| Matrix Effects | Can be significant, requires cleanup | Present, addressed by d-SPE cleanup |
| Complexity | Moderate to High | Low |
Note on this compound: Deuterated internal standards like this compound are crucial for correcting analyte losses during sample preparation and analysis, as well as compensating for matrix effects. Their recovery is expected to be similar to the native analyte. The use of such standards significantly improves the accuracy and precision of quantitative methods.
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established methods for pesticide residue analysis and can be adapted for Benzthiazuron and its d3-analog.
Solid-Phase Extraction (SPE) for Water Samples
This protocol is suitable for the extraction of Benzthiazuron from water samples.
Materials:
-
SPE cartridges (e.g., C18, Oasis HLB)
-
Methanol (for conditioning)
-
Deionized water (for conditioning and rinsing)
-
Elution solvent (e.g., Ethyl acetate, Acetonitrile)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample (e.g., 100 mL, pH adjusted if necessary) onto the conditioned cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum or by passing air for 10-15 minutes.
-
Elution: Elute the retained analytes with an appropriate solvent (e.g., 2 x 3 mL of ethyl acetate).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 1 mL of mobile phase) for LC-MS/MS analysis.
QuEChERS for Soil Samples
The QuEChERS method is a streamlined approach for extracting a wide range of pesticides from complex matrices like soil.
Materials:
-
50 mL centrifuge tubes
-
Acetonitrile (ACN)
-
QuEChERS extraction salts (e.g., MgSO₄, NaCl, Sodium Citrate)
-
Dispersive SPE (d-SPE) cleanup tubes (e.g., containing PSA, C18, GCB)
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Sample Preparation: Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts. Immediately shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE cleanup tube.
-
Vortex and Centrifuge: Vortex the d-SPE tube for 30 seconds and then centrifuge at a higher speed (e.g., ≥5000 rcf) for 2 minutes.[3]
-
Analysis: The purified extract is ready for direct injection or further dilution before LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) for Water Samples
LLE is a classic extraction method based on the differential partitioning of a compound between two immiscible liquids.
Materials:
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane, Ethyl acetate)
-
Sodium sulfate (for drying)
-
Rotary evaporator
-
LC-MS/MS system
Procedure:
-
Sample and Solvent Addition: Place the water sample (e.g., 100 mL) in a separatory funnel and add an equal volume of an immiscible organic solvent.
-
Extraction: Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate completely.
-
Collection: Drain the organic layer (bottom layer if using dichloromethane, top layer if using ethyl acetate).
-
Repeat Extraction: Repeat the extraction process with a fresh portion of the organic solvent to improve recovery.
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract using a rotary evaporator.
-
Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Visualizing the Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for the described extraction techniques.
Caption: Solid-Phase Extraction (SPE) Workflow for Water Samples.
Caption: QuEChERS Workflow for Soil Samples.
Caption: Liquid-Liquid Extraction (LLE) Workflow for Water Samples.
References
Safety Operating Guide
Proper Disposal of Benzthiazuron-d3: A Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must handle the disposal of Benzthiazuron-d3 with stringent safety measures due to its potential environmental impact and hazardous properties. As a deuterated analog of the urea herbicide Benzthiazuron, this compound requires disposal as hazardous chemical waste in accordance with local, state, and federal regulations. The following procedural guidance is designed to ensure the safe and compliant disposal of this compound.
This guide provides a direct, step-by-step operational plan for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.
Pre-Disposal and Handling
Before beginning the disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should occur in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials, and absorbent materials), as hazardous waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical properties of this compound. A high-density polyethylene (HDPE) container is generally suitable.
-
Ensure the container is securely sealed to prevent any leakage or release of vapors.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and a clear identification of the contents, including "this compound".
-
Include the approximate quantity or concentration of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the EHS office or contractor with a detailed inventory of the waste.
-
-
Decontamination of Empty Containers:
-
Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be managed as non-hazardous waste, though it is best to deface the label before disposal.
-
Quantitative Data and Hazard Information
Due to the limited specific data available for this compound, the following table summarizes the known hazards of the parent compound, Benzthiazuron, and related benzothiazole derivatives, which should be considered when handling the deuterated form.
| Parameter | Information | Source |
| Hazard Class | Urea Herbicide Derivative | [1] |
| Primary Hazard | Potential for environmental contamination; harmful to aquatic life. | [2] |
| Human Health Hazards | Benzothiazoles can be dermal sensitizers and respiratory tract irritants. | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat. | General Laboratory Safety |
| Recommended Container | High-Density Polyethylene (HDPE) | General Laboratory Safety |
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe and compliant disposal of this compound waste.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific waste disposal policies and procedures.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Benzthiazuron-d3
For Immediate Reference: This document provides critical safety and logistical information for the handling and disposal of Benzthiazuron-d3 in a laboratory setting. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory operations. This compound, a deuterated analog of the urea-based herbicide Benzthiazuron, requires careful handling due to its toxicological profile. Adherence to these protocols is essential for personnel safety and environmental protection.
Hazard Identification and Quantitative Data
This compound is classified as a hazardous substance. Its toxicological profile is considered analogous to its parent compound, Benzthiazuron. The primary routes of exposure are inhalation, skin contact, and ingestion.
Hazard Statements:
-
Toxic if swallowed or in contact with skin.
-
Causes serious eye irritation.
-
Harmful if inhaled.
-
Harmful to aquatic life.
The following table summarizes the key quantitative toxicological and physical data for Benzthiazuron. Currently, there are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PEL) or Time-Weighted Averages (TWA), from major regulatory bodies like OSHA or ACGIH. Therefore, exposure should be minimized to the lowest achievable levels.
| Data Point | Value | Species | Source / Comments |
| Acute Oral Toxicity (LD50) | 178 mg/kg | Rat | (OECD Test Guideline 401) |
| Acute Dermal Toxicity (LD50) | 933 mg/kg | Rat | (OECD Test Guideline 402) |
| Acute Inhalation Toxicity (LC50) | 5 mg/L (dust/mist) | Rat | 4-hour exposure (OECD Test Guideline 403) |
| Molecular Formula | C₉H₆D₃N₃OS | - | Deuterated analog of Benzthiazuron (C₉H₉N₃OS)[1] |
| Molecular Weight | 210.27 g/mol | - | [1] |
| Water Solubility | 12 mg/L (at 20°C) | - | For parent compound Benzthiazuron.[2] |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory when handling this compound. The following equipment must be worn at all times within the designated work area.
| PPE Category | Specification |
| Hand Protection | Double nitrile gloves or other chemically resistant gloves. Gloves must be inspected before use and disposed of after handling the compound. |
| Eye/Face Protection | Chemical safety goggles and a face shield must be worn to protect against splashes and airborne particles. |
| Body Protection | A lab coat that fastens securely. For tasks with a higher risk of contamination, a chemically resistant apron or disposable coveralls should be worn over the lab coat. |
| Respiratory Protection | All handling of solid this compound must be performed in a certified chemical fume hood. If this is not feasible, a NIOSH-approved respirator with appropriate particulate filters is required. |
Operational Plan: Step-by-Step Handling Procedure
This procedural guidance is designed to minimize exposure and ensure safe handling from receipt of the compound to its final disposal. A designated area within the lab, clearly marked as a "Toxic Chemical Work Area," must be established for all procedures involving this compound.
Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
